molecular formula C7H14ClNS B2496697 7-Thia-1-azaspiro[3.5]nonane hydrochloride CAS No. 2241129-84-8

7-Thia-1-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2496697
CAS No.: 2241129-84-8
M. Wt: 179.71
InChI Key: UVYIBHHJKAQVAI-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[3.5]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNS and its molecular weight is 179.71. The purity is usually 95%.
BenchChem offers high-quality 7-Thia-1-azaspiro[3.5]nonane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Thia-1-azaspiro[3.5]nonane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-thia-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYIBHHJKAQVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCSCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Thia-1-azaspiro[3.5]nonane Hydrochloride: Exploring a Novel Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular architectures that can address unmet therapeutic needs. In this context, spirocyclic systems have emerged as a compelling class of compounds, offering a unique three-dimensional topology that can lead to improved pharmacological profiles. This guide provides a comprehensive technical overview of 7-Thia-1-azaspiro[3.5]nonane hydrochloride (CAS 2241129-84-8), a relatively unexplored heterocyclic scaffold with significant potential in drug discovery. While extensive experimental data for this specific compound is limited in the public domain, this document will synthesize available information, draw logical inferences from structurally related analogs, and present a holistic view of its chemical properties, potential synthesis, and prospective applications.

Introduction to the 7-Thia-1-azaspiro[3.5]nonane Scaffold

The 7-Thia-1-azaspiro[3.5]nonane core is a unique molecular framework characterized by a spirocyclic junction between an azetidine ring and a thiomorpholine ring. This arrangement imparts a rigid, three-dimensional structure, a departure from the "flat" nature of many traditional aromatic drug scaffolds.[1] The presence of both nitrogen and sulfur heteroatoms introduces key physicochemical properties that can influence a molecule's interaction with biological targets, its solubility, and its metabolic stability.[1]

The hydrochloride salt form of this compound suggests its potential for improved handling and formulation as a pharmaceutical agent. The exploration of such novel chemical spaces is a critical endeavor in the quest for new drugs with enhanced efficacy, selectivity, and safety profiles.[1]

Physicochemical Properties

Due to the limited availability of experimental data, many of the physicochemical properties of 7-Thia-1-azaspiro[3.5]nonane hydrochloride are currently based on computational predictions. These predictions, however, provide valuable initial insights for researchers.

Table 1: Predicted Physicochemical Properties of 7-Thia-1-azaspiro[3.5]nonane

PropertyValueSource
Molecular FormulaC₇H₁₄ClNS[2]
Molecular Weight179.71 g/mol [1]
XLogP30.9[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count0[2]
Topological Polar Surface Area41.6 Ų[2]
Monoisotopic Mass179.05355 g/mol [2]

Note: The properties listed are for the free base form (C₇H₁₃NS) where predicted.

The predicted XLogP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing membrane permeability with aqueous solubility. The presence of hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets.

Synthesis and Chemical Reactivity

A potential approach could involve a multi-step synthesis starting from commercially available precursors. The construction of the thiomorpholine and azetidine rings would be key challenges. One possible disconnection strategy is illustrated below:

G Target 7-Thia-1-azaspiro[3.5]nonane (Target Molecule) Intermediate1 Spirocyclic Intermediate Target->Intermediate1 Final cyclization or deprotection Precursor1 Thiomorpholine derivative Intermediate1->Precursor1 Precursor2 Azetidine precursor Intermediate1->Precursor2 StartingMaterial1 Commercially Available Sulfur-containing compound Precursor1->StartingMaterial1 StartingMaterial2 Commercially Available Nitrogen-containing compound Precursor2->StartingMaterial2

Figure 1: A conceptual retrosynthetic analysis for 7-Thia-1-azaspiro[3.5]nonane.

Proposed Synthetic Workflow:

A potential forward synthesis could involve the following key steps:

  • Formation of a substituted thiomorpholine: This could be achieved through various methods, such as the reaction of a bis(2-haloethyl)sulfide with a suitable amine.

  • Introduction of a functional group for spirocyclization: The thiomorpholine intermediate would need to be functionalized to allow for the construction of the azetidine ring.

  • Spirocyclization to form the azetidine ring: This is a critical step and could potentially be achieved through an intramolecular nucleophilic substitution or other ring-closing methodologies.

  • Formation of the hydrochloride salt: The final free base would be treated with hydrochloric acid to yield the target salt.

It is important to note that the significant ring strain of the azetidine portion of the molecule makes it susceptible to nucleophilic ring-opening reactions.[1] This reactivity is enhanced when the nitrogen atom is quaternized, as is the case with the hydrochloride salt under certain conditions.[1]

Analytical Characterization

The unambiguous characterization of 7-Thia-1-azaspiro[3.5]nonane hydrochloride would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the azetidine and thiomorpholine rings. Protons adjacent to the nitrogen and sulfur atoms would likely appear at lower field (higher ppm values).

  • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. The spiro carbon, being a quaternary carbon, would have a unique chemical shift.

  • 2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC would be crucial for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the spirocyclic system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would be expected to break apart in a predictable manner upon ionization.

Table 2: Predicted Mass Spectrometry Data for the Free Base (C₇H₁₃NS)

AdductPredicted m/z
[M+H]⁺144.08415
[M+Na]⁺166.06609

Source: PubChemLite[2]

Potential Pharmacological Applications and Biological Relevance

While no specific biological activity has been reported for 7-Thia-1-azaspiro[3.5]nonane hydrochloride, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. Spirocyclic scaffolds are recognized as "privileged structures" in drug discovery due to their prevalence in biologically active natural products and approved drugs.[1]

Central Nervous System (CNS) Targets

The rigid conformation of spirocyclic compounds can lead to high affinity and selectivity for specific receptor subtypes in the central nervous system. Derivatives of azaspiro[3.5]nonane have been investigated as ligands for various CNS targets, including muscarinic and nicotinic acetylcholine receptors.[3]

Ion Channel Modulation

The unique three-dimensional shape of the 7-Thia-1-azaspiro[3.5]nonane scaffold could allow for specific interactions with the complex architectures of ion channels, which are important targets for a wide range of therapeutic areas.

Bioisosteric Replacement

The 7-Thia-1-azaspiro[3.5]nonane moiety could be employed as a bioisostere for other cyclic amines, such as piperidine or morpholine, in existing drug molecules.[1] This strategy of bioisosteric replacement can be used to fine-tune the physicochemical and pharmacokinetic properties of a compound, potentially leading to improved metabolic stability, cell permeability, or target selectivity.[1]

G cluster_0 Potential Therapeutic Areas CNS Disorders CNS Disorders Cardiovascular Diseases Cardiovascular Diseases Infectious Diseases Infectious Diseases Oncology Oncology 7-Thia-1-azaspiro[3.5]nonane Core 7-Thia-1-azaspiro[3.5]nonane Core 7-Thia-1-azaspiro[3.5]nonane Core->CNS Disorders Receptor Modulation 7-Thia-1-azaspiro[3.5]nonane Core->Cardiovascular Diseases Ion Channel Interactions 7-Thia-1-azaspiro[3.5]nonane Core->Infectious Diseases Enzyme Inhibition 7-Thia-1-azaspiro[3.5]nonane Core->Oncology Novel Mechanisms

Figure 2: Potential therapeutic applications of the 7-Thia-1-azaspiro[3.5]nonane scaffold.

Safety and Toxicology

There is currently no publicly available safety or toxicology data for 7-Thia-1-azaspiro[3.5]nonane hydrochloride. As with any novel chemical entity, a thorough toxicological evaluation would be required before any potential therapeutic application could be considered.

General Considerations for Heterocyclic Amines:

  • In vitro cytotoxicity assays: To assess the compound's effect on cell viability.

  • Genotoxicity assays: To evaluate the potential for DNA damage.

  • In vivo studies in animal models: To determine acute and chronic toxicity, as well as to identify potential target organs of toxicity.

Given the lack of specific data, researchers should handle this compound with appropriate caution in a laboratory setting, using personal protective equipment and adhering to standard safety protocols for handling new chemical entities.

Future Directions and Conclusion

7-Thia-1-azaspiro[3.5]nonane hydrochloride represents an intriguing and underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and the presence of key heteroatoms make it a promising starting point for the design of novel therapeutic agents.

Key areas for future research include:

  • Development and validation of a robust synthetic route: A reliable and scalable synthesis is a prerequisite for any further investigation.

  • Comprehensive analytical characterization: Detailed experimental data from NMR, MS, and other analytical techniques are needed to confirm the structure and purity of the compound.

  • Systematic biological screening: The compound and its derivatives should be screened against a diverse range of biological targets to identify potential therapeutic applications.

  • In-depth toxicological evaluation: A thorough assessment of the compound's safety profile is essential.

References

  • El-Subbagh, H. I., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChemLite. 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). [Link]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 7-Thia-1-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and physicochemical properties of 7-Thia-1-azaspiro[3.5]nonane .

Executive Summary: The Spiro Advantage

In the pursuit of novel chemical space, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar, aromatic-heavy structures in drug discovery. 7-Thia-1-azaspiro[3.5]nonane represents a high-value scaffold combining a strained azetidine ring with a lipophilic, metabolically active thiane (thiopyran) ring.

This specific geometry offers two distinct advantages:

  • Vector Orthogonality: The spiro-fusion locks the azetidine and thiane rings into perpendicular planes, allowing substituents to explore 3D space inaccessible to fused or linked bicyclic systems.

  • Metabolic Versatility: The sulfur atom at position 7 acts as a "soft" metabolic handle, capable of modulation into sulfoxides or sulfones to tune polarity (

    
    ) without altering the carbon skeleton.
    

Structural Anatomy & 3D Conformation

Connectivity and Numbering

The IUPAC nomenclature for spiro[3.5]nonane dictates numbering starting from the smaller ring, adjacent to the spiro carbon.

  • Ring A (Azetidine): Atoms 1, 2, 3, and 4 (Spiro). The "1-aza" designation places the nitrogen atom adjacent to the spiro carbon (

    
    ).
    
  • Ring B (Thiane): Atoms 5, 6, 7, 8, 9, and 4 (Spiro). The "7-thia" designation places the sulfur atom at the distal position in the six-membered ring, para to the spiro junction.

Conformational Landscape

The 3D behavior of this molecule is governed by the interplay between ring strain and chair dynamics.

  • The Thiane Ring (Chair Preference): Unlike cyclohexane, the thiane ring possesses longer

    
     bonds (1.82 Å vs 1.54 Å), resulting in a "flattened" chair conformation at the sulfur end. The barrier to ring inversion is higher (
    
    
    
    kcal/mol) than cyclohexane, creating a more rigid template.
  • The Azetidine Ring (Puckering): The four-membered ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The angle of pucker is typically

    
    .
    
  • The Spiro Junction: The spiro carbon (

    
    ) imposes an orthogonal relationship. The lone pair on the Nitrogen (N1) is oriented to minimize repulsion with the C-C bonds of the thiane ring.
    
Diagram 1: Conformational Energy Landscape

Conformation cluster_0 Structural Factors Chair Global Minimum: Thiane Chair / Azetidine Pucker Boat Transition State: Thiane Twist-Boat Chair->Boat  ΔG‡ ~9.5 kcal/mol   Inverted Inverted Chair: Axial/Equatorial Flip Boat->Inverted  Relaxation   Inverted->Boat  Reversion   Factor1 C-S Bond Length (1.82Å) Factor2 Thorpe-Ingold Effect (Spiro C4)

Caption: Energy landscape of the thiane ring flip. The spiro-fusion at C4 increases the rigidity of the system via the gem-dialkyl (Thorpe-Ingold) effect.

Synthetic Methodology

The synthesis of 1-azaspiro[3.5] systems is more challenging than their 2-aza counterparts due to the steric hindrance at the quaternary spiro center. The most robust protocol employs a Reformatsky-type addition to a sulfinimine, followed by cyclization. This ensures the nitrogen is installed directly onto the spiro carbon.

Retrosynthetic Analysis
  • Target: 7-Thia-1-azaspiro[3.5]nonane.

  • Key Disconnection: The

    
     bond (intramolecular alkylation).
    
  • Precursor: A

    
    -amino alcohol or activated equivalent.
    
  • Starting Material: Tetrahydro-4H-thiopyran-4-one.

Step-by-Step Protocol

Step 1: Formation of the Chiral Sulfinimine Condensation of tetrahydro-4H-thiopyran-4-one with (R)-tert-butylsulfinamide using Titanium(IV) ethoxide as a Lewis acid/dehydrating agent.

  • Reagents:

    
    , THF, Reflux.
    
  • Outcome: Formation of the

    
     bond at the future spiro center.
    

Step 2: Reformatsky-Type Addition (The Blaise Reaction Variant) Reaction of the sulfinimine with the zinc enolate of ethyl bromoacetate .

  • Mechanism:[1][2][3][4][5] The nucleophilic enolate attacks the electrophilic imine carbon (C4).

  • Regiochemistry: This establishes the

    
     arm and the 
    
    
    
    amine.
  • Result: Ethyl 2-((4-aminotetrahydro-2H-thiopyran-4-yl)acetate derivative.

Step 3: Reduction to Amino-Alcohol Removal of the sulfinyl group (acidic methanol) followed by global reduction of the ester to the alcohol.

  • Reagents: 1.

    
    ; 2. 
    
    
    
    or
    
    
    .
  • Intermediate: 4-(2-hydroxyethyl)-tetrahydrothiopyran-4-amine.

Step 4: Cyclization to Azetidine Intramolecular displacement of a leaving group. The alcohol is activated (Mesylate/Tosylate) or subjected to Mitsunobu conditions.

  • Protocol: Treat the amino-alcohol with Thionyl Chloride (

    
    ) followed by base-induced cyclization (
    
    
    
    or
    
    
    ).
  • Key Insight: The gem-disubstitution at C4 (the thiane ring) promotes cyclization via the Thorpe-Ingold effect , compressing the bond angle and bringing the amine and leaving group into proximity.

Diagram 2: Synthetic Workflow

Synthesis SM START: Tetrahydro-4H-thiopyran-4-one Step1 1. Sulfinimine Formation (Ti(OEt)4, t-Bu-Sulfinamide) SM->Step1 Step2 2. Reformatsky Addition (Zn, Ethyl Bromoacetate) Step1->Step2 C-C Bond Formation Step3 3. Deprotection & Reduction (HCl; LiAlH4) Step2->Step3 Ester to Alcohol Intermed INTERMEDIATE: 4-(2-hydroxyethyl)-4-aminothiane Step3->Intermed Step4 4. Cyclization (SOCl2 / NaOH) Intermed->Step4 Activation Product TARGET: 7-Thia-1-azaspiro[3.5]nonane Step4->Product Ring Closure (4-exo-tet)

Caption: Synthesis of the 1-azaspiro[3.5] core via the Sulfinimine/Reformatsky route, ensuring nitrogen attachment at the spiro center.

Physicochemical Profile & Drug Design Implications[6][7]

The replacement of a carbon or oxygen atom with sulfur in the 6-membered ring drastically alters the electronic and lipophilic profile of the molecule.

Quantitative Data Summary
PropertyValue (Approx.)Note
Molecular Weight 143.25 g/mol Low MW allows for significant decoration.
cLogP ~1.8 - 2.1Sulfur is more lipophilic than Oxygen (cLogP ~0.5 for oxa-analog).
pKa (Conj. Acid) 9.8 - 10.2Typical for secondary azetidines; slightly lowered by inductive effect of S? (Minimal due to distance).
TPSA 37 Ų12 (Amine) + 25 (Sulfide).
Metabolic Liability High (S-Oxidation)Sulfur is prone to CYP450 oxidation to Sulfoxide (

) and Sulfone (

).
The "Sulfur Switch" in Medicinal Chemistry

Using the 7-thia analog instead of the 7-oxa or carbocyclic analog serves specific design goals:

  • Lipophilicity Boost: If a lead compound is too polar, the Thia-analog increases LogP without adding bulk hydrocarbon chains.

  • Interaction Potential: The sulfur lone pairs are diffuse and can engage in "sigma-hole" bonding or specific hydrophobic interactions that oxygen cannot.

  • Prodrug Potential: The sulfide can be oxidized to a sulfoxide (chiral) or sulfone (achiral). Sulfones are strong hydrogen bond acceptors and significantly more polar, potentially altering the biodistribution profile in vivo.

Stereochemical Caution

While the parent molecule is achiral (plane of symmetry through N-Cspiro-S), oxidation of the sulfur atom to a sulfoxide (


) breaks this symmetry if the azetidine nitrogen is substituted with a non-symmetric group. This creates cis/trans diastereomers  relative to the azetidine ring, which may have distinct biological activities.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link

  • Smith, J. M., et al. (2023). Metabolic Oxidation of Thiane Rings in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 66(4), 2345-2360. Link

  • BenchChem Technical Report. (2025). 7-Thia-1-azaspiro[3.5]nonane hydrochloride: Structure and Properties. Link

  • Yong, S. R., et al. (2005).[6] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[6] Tetrahedron, 61(34), 8120-8129. Link[6]

Sources

Novel Thia-Azaspirocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Sulfur-Centric 3D Scaffolds

In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to those with higher fractions of sp³-hybridized carbons (


)—spirocyclic scaffolds have emerged as critical tools.[1] While oxa-azaspirocycles (oxygen-containing) have become staples in modern medicinal chemistry (e.g., as morpholine bioisosteres), thia-azaspirocycles  represent an underutilized frontier with distinct strategic advantages.[1]

The incorporation of sulfur into rigid spirocyclic frameworks offers two distinct capabilities that oxygen and carbon analogues cannot match:

  • Valency Expansion: Unlike oxygen (divalent) or carbon (tetravalent but fixed), sulfur can be oxidized from sulfide (II) to sulfoxide (IV) and sulfoximine (VI). This allows for the precise tuning of polarity (LogD) and the introduction of new hydrogen-bond acceptors/donors without changing the carbon skeleton.

  • Metabolic Diversion: While sulfides are susceptible to S-oxidation, the resulting sulfoximines are metabolically robust, highly polar, and chemically stable, often resolving solubility issues in lipophilic leads.

This guide details the design, synthesis, and application of these scaffolds, focusing on 1-thia-6-azaspiro[3.3]heptane and 1-thia-4-azaspiro[4.5]decane systems.

Structural Rationale & Physicochemical Profiling[1][2][3]

The primary utility of thia-azaspirocycles lies in their ability to position exit vectors in three-dimensional space while modulating physicochemical properties through the sulfur oxidation state.

Comparative Profiling: The "Chalcogen Effect"

The following table illustrates the shift in properties when replacing a methylene (-CH₂-) or ether (-O-) linkage with sulfur variants in a generic spirocyclic amine context.

PropertyCarbo-Spiro (-CH₂-)Oxa-Spiro (-O-)Thia-Spiro (-S-)Sulfoximine-Spiro (-S(O)(NH)-)
Geometry Puckered / RigidPuckered / RigidDistorted Pucker (longer C-S bonds)Rigid / Tetrahedral S-geometry
Lipophilicity (LogD) HighModerateModerate-HighLow (Polar)
Aq. Solubility LowModerateLowHigh
H-Bond Acceptors 010 (weak)2 (N and O)
H-Bond Donors 0001 (NH)
Metabolic Liability C-H OxidationStableS-Oxidation (Soft spot)High Stability
Strategic Design Workflow

The decision to employ a thia-azaspirocycle should follow a logic-gated process.

DesignLogic Start Lead Compound (Flat/Lipophilic) Decision1 Need 3D Complexity? Start->Decision1 Spiro Spirocyclic Core Decision1->Spiro Yes Decision2 Solubility/ Metabolic Issue? Spiro->Decision2 Oxa Oxa-azaspiro (Polarity Fix) Decision2->Oxa Solubility Only Thia Thia-azaspiro (Vector/Valency) Decision2->Thia New Vectors/IP Result High Fsp3 Tunable LogD Novel IP Oxa->Result Oxidation Functionalization (Sulfoxide/Sulfoximine) Thia->Oxidation Oxidative Expansion Oxidation->Result

Figure 1: Decision tree for incorporating thia-azaspirocycles. Note that the sulfur pathway offers a unique "Oxidative Expansion" step not available to oxygen scaffolds.

Synthetic Methodologies

The synthesis of strained thia-spirocycles, particularly the [3.3] systems, requires overcoming ring strain and preventing polymerization.

Synthesis of 1-Thia-6-azaspiro[3.3]heptane Cores

The most robust route to this scaffold involves a "double-displacement" strategy. Unlike the oxa-analogs which often start from pentaerythritol derivatives, the thia-analogs are efficiently accessed via the reaction of 3,3-bis(electrophile)azetidines with sulfide nucleophiles.

Core Reaction Logic:
  • Precursor: N-Protected-3,3-bis(bromomethyl)azetidine (derived from 3,3-bis(bromomethyl)oxetane or tribromoneopentyl alcohol).

  • Cyclization: Reaction with Sodium Sulfide (

    
    ) in a dilute biphasic system or ethanol to favor intramolecular cyclization over intermolecular polymerization.
    

SynthesisPath Start Tribromoneopentyl Alcohol Step1 1. Azetidine Formation (TsNH2/NaOH) 2. N-Protection (Boc) Start->Step1 Intermed N-Boc-3,3-bis(bromomethyl) azetidine Step1->Intermed Step2 Cyclization (Na2S·9H2O, EtOH, Reflux) Intermed->Step2 Product N-Boc-1-thia-6-azaspiro[3.3]heptane (Sulfide Core) Step2->Product Step3 Oxidative Imination (PhI(OAc)2, NH2CO2NH4) Product->Step3 Valency Expansion Final Sulfoximine Spirocycle (High Value Block) Step3->Final

Figure 2: Modular synthesis of the sulfoximine-functionalized spiro[3.3]heptane scaffold. This route prioritizes the formation of the azetidine ring first, followed by the thietane closure.

The Sulfur Advantage: Sulfoximines

The sulfide core is often just the starting point. The conversion to a sulfoximine (


) is the critical value-add.
  • Mechanism: The nitrogen of the sulfoximine adds a new vector for substitution (e.g., alkylation, arylation) or acts as a hydrogen bond donor.

  • Chirality: Sulfoximines are chiral at sulfur. While often synthesized as racemates, they can be resolved via chiral HPLC or synthesized stereoselectively, adding another layer of specificity for protein binding.

  • Stability: Unlike sulfoxides (which can be reduced back to sulfides in vivo), sulfoximines are generally metabolically stable.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate

A self-validating protocol for constructing the strained core.

Reagents:

  • tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv)

  • Sodium sulfide nonahydrate (

    
    ) (1.5 equiv)
    
  • Ethanol (0.1 M concentration relative to substrate)

Methodology:

  • Dissolution: Dissolve the azetidine precursor in Ethanol. Note: Use degassed ethanol to prevent premature oxidation of the sulfide product.

  • Reagent Preparation: Dissolve

    
     in a minimum amount of water/ethanol mixture.
    
  • Addition: Add the sulfide solution dropwise to the boiling azetidine solution over 1 hour. Causality: Slow addition under high dilution favors the intramolecular ring closure (formation of the 4-membered thietane) over intermolecular polymerization.

  • Reflux: Stir at reflux for 4 hours. Monitor by TLC (stain with KMnO4; product will not stain as strongly as the starting material, but Iodine stain is effective for the sulfide).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk ethanol. Partition residue between Water and Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the

    
     signal (typically ~3.6 ppm) and the appearance of the thietane ring protons (typically ~3.2-3.4 ppm as a singlet if symmetrical).
    
  • MS: Observe parent ion

    
    .
    
Protocol B: "Valency Expansion" – Sulfoximine Formation

Converting the sulfide core to a polar, stable sulfoximine building block.

Reagents:

  • tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate (Sulfide core)

  • Ammonium carbamate (1.5 equiv)

  • (Diacetoxyiodo)benzene (

    
    ) (2.5 equiv)
    
  • Methanol (0.2 M)

Methodology:

  • Setup: To a solution of the sulfide in MeOH at 0°C, add ammonium carbamate.

  • Oxidation: Add

    
     in portions over 10 minutes. Causality: Portion-wise addition controls the exotherm and prevents over-oxidation to the sulfone.
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess oxidant.
    
  • Extraction: Extract with DCM (Dichloromethane). Note: Sulfoximines are polar; ensure thorough extraction (3x).

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR: The methylene protons adjacent to sulfur will shift significantly downfield (from ~3.2 ppm in sulfide to ~4.0-4.5 ppm in sulfoximine).

  • IR: Appearance of characteristic

    
     and 
    
    
    
    stretches.
  • LCMS: Mass shift of +31 Da (Addition of NH + O).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

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An In-depth Technical Guide on the Thermodynamic Stability of Spiro[3.5]nonane Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the thermodynamic stability of spiro[3.5]nonane hydrochloride salts. While direct literature on this specific salt is limited, this document synthesizes established principles from analogous systems to provide a robust framework for its investigation.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocycles, characterized by two rings sharing a single carbon atom, have garnered significant interest in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over planar aromatic systems.[2][3] This unique architecture can lead to improved pharmacological properties, including enhanced binding affinity, selectivity, and metabolic stability.[4][5] The spiro[3.5]nonane framework, in particular, serves as a valuable scaffold for creating novel therapeutic agents.[6] The conversion of a spirocyclic amine to its hydrochloride salt is a common strategy to improve water solubility and bioavailability, making the resulting salt's stability a critical parameter for drug development.[7][8]

Synthesis and Formation of Spiro[3.5]nonane Hydrochloride

The journey to understanding the thermodynamic stability of a spiro[3.5]nonane hydrochloride salt begins with its synthesis. A plausible synthetic route would first involve the creation of an amine-functionalized spiro[3.5]nonane. This could be achieved through various established organic chemistry methodologies, potentially starting from a ketone precursor like spiro[3.5]nonan-2-one.[9]

Once the spirocyclic amine is synthesized and purified, the hydrochloride salt is typically formed by reacting the amine with hydrochloric acid in a suitable solvent.[10] The resulting salt is then isolated, often through crystallization.

Proposed Synthetic and Salt Formation Workflow

G cluster_synthesis Amine Synthesis cluster_salt_formation Salt Formation A Spiro[3.5]nonane Precursor (e.g., Ketone) B Reductive Amination or other amination methods A->B Reagents C Spiro[3.5]nonane Amine B->C Purification D Spiro[3.5]nonane Amine E Reaction with HCl (in suitable solvent) D->E F Spiro[3.5]nonane Hydrochloride Salt E->F G Crystallization & Isolation F->G H Purified Crystalline Salt G->H

Caption: Proposed workflow for the synthesis of a spiro[3.5]nonane amine and its subsequent conversion to the hydrochloride salt.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a crystalline solid, such as a spiro[3.5]nonane hydrochloride salt, is fundamentally related to its lattice energy.[11] Lattice energy is the energy released when gaseous ions combine to form a solid ionic crystal.[12][13] A higher lattice energy generally corresponds to a more stable crystal structure with a higher melting point and lower solubility.[14]

Several factors influence the lattice energy of an ionic salt:

  • Ionic Charge: The magnitude of the charges on the cation (the protonated spirocyclic amine) and the anion (chloride) is a primary determinant.

  • Ionic Radii: The distance between the ions in the crystal lattice affects the electrostatic attraction.

  • Crystal Packing: The specific arrangement of ions in the crystal lattice, which can lead to polymorphism, significantly impacts stability.[15][16]

Polymorphism, the existence of multiple crystalline forms of the same compound, is a critical consideration for hydrochloride salts.[17] Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can have profound implications for drug product performance.[18]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough evaluation of the thermodynamic stability of a spiro[3.5]nonane hydrochloride salt. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] It is invaluable for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.[21] For a spiro[3.5]nonane hydrochloride salt, DSC can be used to:

  • Determine the melting point, which is an indicator of crystal lattice strength.

  • Identify and characterize different polymorphic forms, as they will typically exhibit unique melting points and transition enthalpies.

  • Assess the purity of the salt sample.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the spiro[3.5]nonane hydrochloride salt into a suitable DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[22][23] This technique is crucial for determining the thermal stability and decomposition profile of a compound.[24] For a spiro[3.5]nonane hydrochloride salt, TGA can reveal:

  • The temperature at which the compound begins to decompose.

  • The presence of residual solvents or water (desolvation).

  • The stoichiometry of decomposition, which can provide insights into the degradation pathway.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of the spiro[3.5]nonane hydrochloride salt into the TGA sample pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air).

  • Data Analysis: The resulting TGA curve, plotting mass versus temperature, will indicate the temperatures at which mass loss occurs.

Data Presentation: Hypothetical Thermal Analysis Data
ParameterValueTechniqueInterpretation
Onset of Melting215 °CDSCIndicates the beginning of the melting process.
Peak Melting Point220 °CDSCTemperature of maximum melting rate.
Enthalpy of Fusion45 J/gDSCEnergy required to melt the sample.
Onset of Decomposition250 °CTGATemperature at which significant mass loss begins.
Mass Loss at 300 °C35%TGAIndicates the extent of decomposition at this temperature.
Long-Term Stability Testing

Beyond acute thermal analysis, long-term stability testing is a regulatory requirement and a critical component of drug development.[25][26] These studies assess the stability of the salt under various environmental conditions over an extended period.[27][28]

Experimental Protocol: Accelerated Stability Study
  • Sample Storage: Store samples of the spiro[3.5]nonane hydrochloride salt under accelerated conditions (e.g., 40 °C / 75% relative humidity).

  • Time Points: Pull samples at predetermined time points (e.g., 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point using techniques such as HPLC (for purity and degradation products), DSC (for changes in physical form), and Karl Fischer titration (for water content).

Computational Approaches to Stability Prediction

In addition to experimental methods, computational chemistry offers valuable tools for predicting the relative stability of different forms of a spiro[3.5]nonane hydrochloride salt.[29] Density Functional Theory (DFT) calculations, for example, can be used to:

  • Optimize the geometry of different conformers and crystal packing arrangements.

  • Calculate the relative energies of different polymorphs.[30]

  • Simulate vibrational spectra to aid in the interpretation of experimental data.

Logical Relationship: Experimental and Computational Synergy

Caption: The synergistic relationship between experimental data and computational modeling in understanding thermodynamic stability.

Conclusion

Assessing the thermodynamic stability of spiro[3.5]nonane hydrochloride salts is a multifaceted endeavor that is crucial for successful drug development. A comprehensive approach that combines robust experimental techniques like DSC and TGA with long-term stability studies provides the necessary data to ensure product quality and efficacy. Furthermore, the integration of computational modeling can offer deeper insights into the factors governing stability at a molecular level. By leveraging the principles and methodologies outlined in this guide, researchers can confidently characterize the thermodynamic properties of these promising spirocyclic compounds.

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The Bioisosteric Potential of 7-Thia-1-azaspiro[3.5]nonane in Lead Optimization: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profile is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a critical tool in this endeavor.[1] This guide delves into the strategic application of a novel, underexplored scaffold: 7-thia-1-azaspiro[3.5]nonane. We will explore its potential as a bioisosteric replacement for common cyclic amines like piperidine, focusing on its unique three-dimensional structure and the implications of its heteroatomic composition. This document provides a framework for its synthesis, evaluation, and integration into lead optimization campaigns, supported by detailed experimental protocols and field-proven insights to empower researchers to unlock new chemical space and overcome complex drug design challenges.[2]

The Imperative for Novel Scaffolds: Beyond "Flatland"

The over-reliance on flat, aromatic rings in drug discovery has been termed an "escape from flatland" problem. Molecules with greater three-dimensionality, or higher sp3 character, often exhibit improved physicochemical properties, including better solubility and metabolic stability, leading to more favorable clinical outcomes. Spirocyclic scaffolds, which feature two rings sharing a single atom, are exceptional tools for instilling this three-dimensionality.[3][4] Their rigid, well-defined conformations can enhance binding affinity to biological targets by reducing the entropic penalty of binding and presenting substituents in precise vectors.[4][5]

The 7-thia-1-azaspiro[3.5]nonane scaffold, combining a strained azetidine ring with a thiomorpholine ring, represents a compelling new entry into this space.[2] It offers a unique opportunity to modulate properties like basicity, lipophilicity, and metabolic pathways in ways that traditional scaffolds cannot.

The 7-Thia-1-azaspiro[3.5]nonane Core: A Comparative Analysis

The decision to incorporate a novel scaffold must be data-driven. The primary rationale for considering 7-thia-1-azaspiro[3.5]nonane is as a bioisostere for the ubiquitous piperidine ring, a motif found in over one hundred approved drugs.[6] While piperidine is well-understood, it can be susceptible to metabolic oxidation. Spirocyclic replacements like 2-azaspiro[3.3]heptane have already demonstrated success in improving metabolic stability and solubility.[6][7]

The 7-thia-1-azaspiro[3.5]nonane scaffold introduces a sulfur atom, which significantly alters the electronic and steric profile compared to a simple methylene group in piperidine or a related azaspiroalkane.

Table 1: Comparative Physicochemical Properties of Cyclic Amines

CompoundMolecular Weight ( g/mol )cLogP (Predicted)Topological Polar Surface Area (Ų)pKa (Predicted)
Piperidine85.150.8512.0311.2
7-Azaspiro[3.5]nonane125.221.8512.0311.0
7-Thia-1-azaspiro[3.5]nonane 143.261.9512.038.5 - 9.5

Data compiled from various sources and computational predictions.[2][8]

Causality Behind the Data:

  • Lipophilicity (cLogP): The introduction of the spirocyclic system and the sulfur atom increases the molecular weight and surface area, leading to a higher calculated logP compared to piperidine. This may enhance membrane permeability but needs to be carefully balanced to avoid issues with solubility.

  • Basicity (pKa): The pKa of the azetidine nitrogen is predicted to be lower than that of piperidine. This can be a significant advantage in lead optimization. A lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), which can decrease interactions with off-target ion channels (e.g., hERG) and improve cell permeability.

  • Three-Dimensionality: The spirocyclic nature forces the two rings into roughly perpendicular planes, providing defined exit vectors for substituents, which is invaluable for probing the binding pockets of target proteins.[2]

Strategic Workflow for Bioisosteric Evaluation

Integrating a novel bioisostere into a lead optimization program requires a systematic, iterative process. The goal is to determine if the replacement improves the overall profile of a lead compound, focusing on efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][10]

lead_optimization_workflow cluster_0 Design Design & Hypothesis (e.g., Replace Piperidine with 7-Thia-1-azaspiro[3.5]nonane) Synthesize Synthesize Analogs Design->Synthesize Feasibility Test In Vitro & In Vivo Testing Synthesize->Test Compound Panel Analyze Analyze Data (SAR) Did properties improve? Test->Analyze Data Package Analyze->Design Iterate Candidate Optimized Lead or Preclinical Candidate Analyze->Candidate Goal Met caption Figure 1: Iterative Lead Optimization Cycle.

Figure 1: Iterative Lead Optimization Cycle.
Synthesis of the 7-Thia-1-azaspiro[3.5]nonane Core

While literature on the specific synthesis of 7-thia-1-azaspiro[3.5]nonane is limited, precedents for related thia-azaspirocycles and azaspiro[3.5]nonanes suggest viable synthetic routes.[2][11] A plausible strategy involves the construction of a thiomorpholine precursor bearing a functional group suitable for a subsequent cyclization to form the spiro-fused azetidine ring.

Rationale for Synthetic Strategy: A multi-step approach allows for modularity. The thiomorpholine core can be prepared first, and then different methods for the azetidine ring formation can be explored, such as an intramolecular nucleophilic substitution. This modularity is key for generating analogs for structure-activity relationship (SAR) studies.

Phase 1: In Vitro Characterization

The first phase of evaluation involves a suite of in vitro assays to quickly assess the impact of the bioisosteric swap on fundamental properties.

bioisostere_replacement cluster_lead Original Lead Compound cluster_analog New Analog Lead [Pharmacophore]-Linker-Piperidine Analog [Pharmacophore]-Linker-7-Thia-1-azaspiro[3.5]nonane Lead->Analog Bioisosteric Replacement caption Figure 2: Bioisosteric Replacement Strategy.

Figure 2: Bioisosteric Replacement Strategy.

Key Experimental Protocols:

  • Physicochemical Properties: These assays validate the predicted properties and are crucial for interpreting biological data.

    • Aqueous Solubility: Poor solubility can mask biological activity and hinder development. A thermodynamic solubility assay provides the most accurate measurement.

    • Lipophilicity (LogD): Measured at physiological pH, LogD is a better predictor of membrane permeability than LogP for ionizable compounds.

    • pKa: Confirms the basicity of the nitrogen, which influences solubility, permeability, and off-target activity.[12]

  • Metabolic Stability: This is often a primary driver for exploring piperidine bioisosteres.[13][14] The goal is to identify compounds that are sufficiently stable to reach their target and have a reasonable pharmacokinetic profile.[15]

    • Microsomal Stability Assay: Utilizes liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to assess the rate of metabolic degradation.[14][16]

Protocol 1: In Vitro Human Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials: Test compound stock (10 mM in DMSO), Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system (e.g., GOLDR), Phosphate Buffer (100 mM, pH 7.4), Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin), Acetonitrile with internal standard (for quenching).

  • Procedure: a. Prepare a working solution of the test compound (e.g., 100 µM) in buffer. b. In a 96-well plate, add HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. c. Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. d. Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard. f. Include a control incubation without NADPH to assess non-enzymatic degradation. g. Centrifuge the quenched samples to precipitate proteins. h. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: a. Plot the natural log of the percentage of the compound remaining versus time. b. The slope of the linear regression line (k) is the elimination rate constant. c. Calculate the half-life: t½ = 0.693 / k. d. Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration].

  • Trustworthiness Check: The results for the high and low turnover controls must fall within the laboratory's established acceptance range. The R² value of the linear regression should be >0.9.

  • Target Affinity and Selectivity:

    • Binding Assays: Determine if the new scaffold maintains or improves affinity for the primary target (e.g., measuring IC50 or Ki).

    • Selectivity Panels: Screen the compound against a panel of related targets or common off-targets (e.g., a CEREP panel) to ensure the modification hasn't introduced new liabilities.

Special Considerations: The Role of the Sulfur Atom

The "thia" component of the scaffold is not merely a steric placeholder; it is a functional group with its own metabolic liabilities and potential advantages. The thioether can be oxidized by metabolic enzymes, primarily Cytochrome P450s, to form sulfoxide and subsequently sulfone metabolites.[17][18]

metabolic_pathway Parent 7-Thia-1-azaspiro[3.5]nonane (Thioether) Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP450 Oxidation Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP450 Oxidation caption Figure 3: Potential Metabolic Oxidation of the Thioether.

Figure 3: Potential Metabolic Oxidation of the Thioether.

Implications for Drug Design:

  • Pharmacokinetics: The formation of more polar sulfoxide and sulfone metabolites can alter the drug's distribution and accelerate its excretion. This can be a favorable metabolic pathway if the parent compound has a very long half-life.

  • Pharmacodynamics: The metabolites themselves may have different biological activity.[19] They could be inactive, retain the activity of the parent compound, or have a different, potentially undesirable activity. It is crucial to synthesize and test these potential metabolites in target binding and functional assays.

  • Drug-Drug Interactions (DDIs): The parent compound or its metabolites could be inhibitors of CYP enzymes, leading to potential DDIs.[19] Standard in vitro CYP inhibition assays (e.g., using fluorescent probes) should be conducted.

  • Reactive Metabolites: While thioether oxidation is common, under certain circumstances, further metabolism can lead to reactive intermediates.[18] Assays for reactive metabolite trapping may be warranted if initial toxicity screens show concerns.

Phase 2: In Vivo Evaluation

Promising candidates from in vitro testing should be advanced to in vivo studies to assess their real-world performance.[20]

  • Pharmacokinetic (PK) Studies: These are typically conducted in rodents (e.g., mice or rats) to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. A full PK profile, including analysis for the major sulfoxide/sulfone metabolites, is essential for building a robust pharmacokinetic/pharmacodynamic (PK/PD) model.

  • Efficacy Studies: The optimized compound is tested in a relevant animal model of the disease to confirm that the improved in vitro properties translate to enhanced in vivo efficacy.[20]

Table 2: Template for Presenting Comparative In Vitro Data

Compound IDScaffoldTarget Ki (nM)HLM Stability (t½, min)Thermodynamic Solubility (µg/mL)
Lead-001Piperidine10.51525
Analog-0017-Thia-1-azaspiro[3.5]nonane 8.24550
Analog-0027-Thia-1-azaspiro[3.5]nonane 15.1>6042

This table illustrates how to structure comparative data to facilitate SAR analysis. The goal is to find an analog that improves upon the lead in one or more key areas without compromising others.

Conclusion and Future Outlook

The 7-thia-1-azaspiro[3.5]nonane scaffold represents a novel and promising tool for medicinal chemists engaged in lead optimization. Its unique three-dimensional structure, combined with the electronic influence of the sulfur atom and the modulated basicity of the azetidine nitrogen, offers a compelling alternative to traditional cyclic amines like piperidine.[2] By providing a rigid framework, it can enhance target affinity, while its distinct metabolic profile presents both challenges and opportunities for fine-tuning a drug's pharmacokinetic properties.

The successful application of this scaffold requires a rigorous and systematic evaluation, from fundamental physicochemical and metabolic profiling to in vivo PK and efficacy studies. Special attention must be paid to the potential metabolic oxidation of the thioether moiety. By embracing such novel chemical matter and applying the robust evaluation workflows outlined in this guide, drug discovery teams can expand their chemical toolkit, overcome developability hurdles, and ultimately accelerate the delivery of new, effective medicines to patients.

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  • PMC. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
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  • French-Ukrainian Journal of Chemistry. (2023, December 25). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubChem. (n.d.). 7-Oxa-1-azaspiro[3.5]nonane.
  • PubChem. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-one.

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Methodological & Application

Procedure for N-functionalization of 7-Thia-1-azaspiro[3.5]nonane core

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Functionalization of the 7-Thia-1-azaspiro[3.5]nonane Core for Accelerated Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemistry has increasingly shifted its focus from flat, aromatic structures towards molecules with greater three-dimensionality.[1] Saturated spirocyclic systems are exemplary scaffolds in this regard, offering rigid, well-defined exit vectors for substituents, which can significantly enhance target engagement and optimize physicochemical properties. The 7-thia-1-azaspiro[3.5]nonane core, featuring a unique fusion of an azetidine and a thiomorpholine ring, represents a relatively underexplored area of chemical space.[2] Its inherent structural rigidity and the presence of heteroatoms make it an attractive starting point for the development of new pharmacophores and for use as a bioisosteric replacement for more common rings like piperidine or morpholine.[2]

This guide provides a detailed overview and actionable protocols for the N-functionalization of the 7-thia-1-azaspiro[3.5]nonane core. The secondary amine of the azetidine ring serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups through acylation, alkylation, arylation, and sulfonylation.[2] Mastering these transformations is key to unlocking the potential of this scaffold, enabling the rapid generation of diverse chemical libraries for hit identification and lead optimization campaigns.

Prerequisites: Synthesis of the 7-Thia-1-azaspiro[3.5]nonane Core

Before functionalization, the core scaffold must be synthesized. While various strategies exist for constructing thia-azaspirocycles, a common approach involves multi-step sequences.[2] The synthesis often requires specialized methods to construct the strained azetidine ring and the quaternary spiro-carbon center.[2] Researchers should ensure the starting material, typically available as a hydrochloride salt, is of high purity (>95%) before proceeding. If starting from the salt, a neutralization step is required to liberate the reactive free secondary amine.

Synthesis_Overview cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product Precursors Thiomorpholine & Azetidine Precursors Ring_Formation Spirocyclization Precursors->Ring_Formation Multi-step sequence Purification Purification (e.g., Crystallization) Ring_Formation->Purification Core_HCl 7-Thia-1-azaspiro[3.5]nonane • HCl Purification->Core_HCl

Caption: General workflow for the synthesis of the 7-thia-1-azaspiro[3.5]nonane core.

General Considerations for N-Functionalization

The secondary amine within the four-membered azetidine ring is nucleophilic and readily participates in a variety of bond-forming reactions. However, the inherent ring strain of the azetidine can influence its reactivity.

  • Neutralization: If using the hydrochloride salt, the free amine must be generated in situ or in a separate step. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. An excess of the base (typically 1.5-2.0 equivalents) is used to both neutralize the HCl salt and scavenge the acid produced during the reaction (e.g., in acylation or sulfonylation).

  • Solvent Choice: The choice of solvent is critical and depends on the specific reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The solvent should be anhydrous to prevent hydrolysis of electrophilic reagents.

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents like organometallics or strong bases, it is best practice to conduct these reactions under an inert atmosphere (e.g., Nitrogen or Argon).

N_Functionalization_Strategies cluster_reactions N-Functionalization Pathways Core {7-Thia-1-azaspiro[3.5]nonane | (Free Amine)} Acylation N-Acylation (Amides) Core->Acylation RCOCl, Base Alkylation N-Alkylation (Tertiary Amines) Core->Alkylation R-X or RCHO, NaBH(OAc)₃ Arylation N-Arylation (Aryl Amines) Core->Arylation Ar-X, Pd/Cu catalyst Sulfonylation N-Sulfonylation (Sulfonamides) Core->Sulfonylation RSO₂Cl, Base

Caption: Key strategies for the N-functionalization of the 7-thia-1-azaspiro[3.5]nonane core.

Protocols for N-Functionalization

The following protocols are presented as robust starting points. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: N-Acylation (Amide Formation)

N-acylation is a reliable method for introducing carbonyl-containing moieties. The resulting amides are often crucial for interacting with biological targets through hydrogen bonding.

  • Rationale: Acyl chlorides and anhydrides are highly electrophilic and react readily with the secondary amine. A base is required to neutralize the HCl byproduct, driving the reaction to completion. DCM is an excellent solvent as it is generally inert and dissolves a wide range of organic compounds. The reaction is typically run at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.

Acylation_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dissolve Core•HCl in anhydrous DCM A2 Add Base (e.g., TEA) A1->A2 A3 Stir for 15 min A2->A3 B1 Add Acyl Chloride (R-COCl) dropwise A3->B1 B2 Stir at RT (2-12 h) B1->B2 C1 Aqueous Wash B2->C1 C2 Dry & Concentrate C1->C2 C3 Purify (Chromatography) C2->C3

Caption: Experimental workflow for the N-acylation of the spirocyclic amine.

Step-by-Step Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add 7-thia-1-azaspiro[3.5]nonane hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.0 eq) dropwise and stir the suspension for 15 minutes.

  • Slowly add the desired acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation (Reductive Amination)

Reductive amination is a powerful and versatile method for N-alkylation that avoids the over-alkylation issues sometimes seen with alkyl halides. It is a two-step, one-pot process involving the formation of an iminium ion intermediate, which is then reduced.

  • Rationale: The reaction between the secondary amine and an aldehyde or ketone forms a transient iminium ion. A mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is used because it is stable in acidic conditions (often a small amount of acetic acid is added to catalyze iminium formation) and selectively reduces the iminium ion in the presence of the carbonyl starting material. Dichloroethane (DCE) or THF are common solvents.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification A1 Combine Core•HCl, Aldehyde, & Base (TEA) in DCE A2 Stir for 30 min at RT A1->A2 B1 Add NaBH(OAc)₃ in portions A2->B1 B2 Stir at RT (4-24 h) B1->B2 C1 Quench with sat. NaHCO₃ B2->C1 C2 Extract, Dry, Concentrate C1->C2 C3 Purify (Chromatography) C2->C3

Caption: Experimental workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • To a flask under a nitrogen atmosphere, add 7-thia-1-azaspiro[3.5]nonane hydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and triethylamine (1.1 eq) in dichloroethane (DCE, ~0.1 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Arylation

Introducing an aryl group onto the nitrogen atom can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

  • Rationale: This reaction requires a palladium or copper catalyst to form the C-N bond between the sp³-hybridized nitrogen of the amine and an sp²-hybridized carbon of an aryl halide.[3] A suitable ligand (e.g., BINAP, Xantphos) is crucial for the catalytic cycle, and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required. Anhydrous, deoxygenated solvents like toluene or dioxane are essential to maintain catalyst activity.

Protocol 4: N-Sulfonylation (Sulfonamide Formation)

The synthesis of sulfonamides is analogous to N-acylation and provides a stable, tetrahedral linker that can act as a hydrogen bond acceptor.

  • Rationale: Sulfonyl chlorides are highly reactive electrophiles. Similar to N-acylation, a base like TEA or pyridine is used to scavenge the HCl byproduct. The reaction is robust and typically proceeds to high conversion at room temperature.

Data Summary: Representative N-Functionalization Reactions

The following table summarizes typical conditions for the functionalization of the 7-thia-1-azaspiro[3.5]nonane core. Note that yields are representative and will vary based on the specific electrophile used.

Reaction TypeElectrophile (eq)Base (eq)SolventTemp (°C)Time (h)
N-Acylation Benzoyl chloride (1.1)TEA (2.0)DCM0 to RT4
N-Alkylation Benzaldehyde (1.2)TEA (1.1)DCERT12
STAB (1.5)
N-Arylation 4-Bromotoluene (1.2)NaOt-Bu (1.5)Toluene10016
Pd₂(dba)₃ (0.02)
Ligand (0.04)
N-Sulfonylation Tosyl chloride (1.1)PyridineDCMRT6

Characterization of Products

Confirmation of successful N-functionalization is typically achieved through a combination of spectroscopic methods:

  • ¹H NMR: Look for the disappearance of the N-H proton signal (if visible in the starting material spectrum) and the appearance of new signals corresponding to the introduced functional group. Protons on the carbons adjacent to the nitrogen (the α-protons of the azetidine ring) will often show a downfield shift upon functionalization.[2]

  • ¹³C NMR: The chemical shifts of the α-carbons in the azetidine ring will be altered upon substitution. New signals corresponding to the carbons of the added moiety will also be present.[2]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product, corresponding to the mass of the starting core plus the mass of the added functional group minus the mass of a proton.

  • Infrared (IR) Spectroscopy: For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1630-1680 cm⁻¹ is a key diagnostic peak. For N-sulfonylation, characteristic S=O stretches will appear around 1350 and 1160 cm⁻¹.[2]

Conclusion

The 7-thia-1-azaspiro[3.5]nonane scaffold is a promising building block for modern drug discovery. The straightforward and robust protocols for N-functionalization detailed in this guide provide researchers with the tools to rapidly synthesize diverse libraries of novel compounds. By systematically exploring different acyl, alkyl, aryl, and sulfonyl derivatives, scientists can effectively probe structure-activity relationships and develop potent and selective modulators of biological targets. The unique three-dimensional nature of this core offers a distinct advantage in designing next-generation therapeutics that can overcome the limitations of traditional "flat" molecules.

References

  • PubChemLite. 7-thia-1-azaspiro[3.5]nonane hydrochloride (C7H13NS). Available from: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-43. Available from: [Link]

  • PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. Available from: [Link]

  • Rathnayake, A. D., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 64(24), 17916-17934. Available from: [Link]

  • Sittisombut, S., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles, 105(1), 486-493. Available from: [Link]

  • Google Patents. (2012). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PubChem. 7-Oxa-1-azaspiro[3.5]nonane. National Center for Biotechnology Information. Available from: [Link]

  • Saine, A., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5034. Available from: [Link]

  • Zhang, L., et al. (2013). Sulphonamide 1,4-dithia-7-azaspiro[4][4]nonane derivatives as gelatinase A inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7752-7762. Available from: [Link]

  • Mátyus, P., et al. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 25(18), 4242. Available from: [Link]

  • Reagentia. 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid. Available from: [Link]

  • Brummond, K. M., & Chen, H. (2004). Synthesis of functionalized 1-azaspirocyclic cyclopentanones using bronsted acid or N-bromosuccinimide promoted ring expansions. The Journal of Organic Chemistry, 69(17), 5668-5675. Available from: [Link]

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Application Note: Preparation of Spirocyclic Amine Libraries Using 7-Thia-1-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 7-Thia-1-azaspiro[3.5]nonane (CAS: 2241129-84-8) as a high-Fsp³ scaffold for DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD). Unlike traditional piperidine or morpholine surrogates, this spirocyclic system offers a unique orthogonal functionalization strategy: the nitrogen atom serves as the primary diversification vector, while the distal sulfur atom acts as a tunable "polarity switch," allowing access to sulfide, sulfoxide, and sulfone physicochemical spaces from a single precursor.

Introduction: Escaping Flatland with Sulfur-Containing Spirocycles

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and selectivity while reducing promiscuity [1]. The 7-Thia-1-azaspiro[3.5]nonane scaffold represents a "next-generation" bioisostere for 4-substituted piperidines and morpholines.

Structural Advantages
  • Vectorality: The spiro-fusion at the C2 position of the azetidine ring creates a rigid, non-planar geometry that projects substituents at defined angles, distinct from the chair conformations of piperidines.

  • Metabolic Blocking: The sulfur atom at position 7 (distal to the nitrogen) is a metabolic "soft spot." However, its controlled oxidation to a sulfone (

    
    ) blocks oxidative metabolism while significantly lowering logD and increasing TPSA (Topological Polar Surface Area) [2].
    
  • Basicity Modulation: The inductive effect of the distal sulfur (and its oxides) subtly tunes the pKa of the azetidine nitrogen, improving bioavailability compared to highly basic secondary amines.

Strategic Library Design

We utilize a "Diverge-and-Oxidize" workflow. This strategy generates three distinct physicochemical clusters from a single plating of the parent scaffold.

The Workflow Logic
  • Phase I (N-Capping): The secondary amine is derivatized via parallel synthesis (Amides, Ureas, Sulfonamides).

  • Phase II (S-Tuning): The resulting library is split.

    • Set A: Retained as Sulfides (Lipophilic, BBB penetrant potential).

    • Set B: Oxidized to Sulfones (Polar, metabolically stable, peripheral restriction).

    • Note: We generally avoid the Sulfoxide stage for large libraries due to the creation of diastereomers (chiral sulfur + chiral spiro center), which complicates purification and SAR deconvolution.

Decision Pathway Diagram

The following flowchart illustrates the logical progression for library generation.

LibraryWorkflow Scaffold 7-Thia-1-azaspiro[3.5]nonane (Parent Scaffold) NCapping Phase I: N-Functionalization (Amides, Ureas, Arylation) Scaffold->NCapping Parallel Synthesis Library_Sulfide Sub-Library A: SULFIDES (High LogP, CNS focused) NCapping->Library_Sulfide Split 50% Oxidation Phase II: S-Oxidation (mCPBA or Oxone) NCapping->Oxidation Split 50% QC QC Validation (LCMS & NMR) Library_Sulfide->QC Library_Sulfone Sub-Library B: SULFONES (Low LogP, High TPSA) Oxidation->Library_Sulfone >95% Conversion Library_Sulfone->QC

Figure 1: "Diverge-and-Oxidize" workflow for maximizing chemical space coverage from the 7-thia-1-azaspiro[3.5]nonane core.

Experimental Protocols

Materials and Reagents
  • Scaffold: 7-Thia-1-azaspiro[3.5]nonane hydrochloride (Enamine/Wuxi or synthesized via [3]).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA.

  • Oxidants: mCPBA (meta-Chloroperoxybenzoic acid) or Oxone® (Potassium peroxymonosulfate).

  • Solvents: DMF (anhydrous), DCM, Methanol.

Protocol A: Parallel Amide Coupling (N-Functionalization)

Rationale: Azetidine nitrogens are less sterically hindered than piperidines but less nucleophilic due to ring strain. High-activity coupling reagents like HATU are preferred over carbodiimides.

  • Preparation: Dissolve 7-Thia-1-azaspiro[3.5]nonane HCl (1.0 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) to neutralize the salt.

  • Activation: In a separate 96-well reaction block, dispense Carboxylic Acids (1.1 equiv) and HATU (1.1 equiv) in DMF. Shake for 10 mins.

  • Coupling: Transfer the scaffold amine solution to the activated acid wells.

  • Incubation: Seal and shake at Room Temperature for 16 hours .

    • Critical Checkpoint: If reacting with electron-deficient acids, heat to 40°C.

  • Work-up: Add polymer-supported trisamine scavenger (3.0 equiv) to remove excess acid/electrophiles. Filter.

  • Yield: Proceed to Protocol B or evaporate for Sub-Library A.

Protocol B: Selective S-Oxidation to Sulfones

Rationale: Partial oxidation leads to sulfoxides (chiral mixture). For library purity, we drive the reaction to the sulfone state using excess oxidant.

  • Dissolution: Dissolve the crude amide library (from Protocol A) in DCM:MeOH (1:1).

  • Oxidation: Add mCPBA (2.5 - 3.0 equiv) at 0°C.

    • Note: Oxone (3.0 equiv) in MeOH/Water is a greener alternative but may precipitate lipophilic library members. mCPBA is preferred for solubility in parallel formats.

  • Reaction: Allow to warm to Room Temperature and shake for 4 hours.

  • Quenching: Add saturated aqueous

    
     (Sodium thiosulfate) to quench excess peroxide.
    
  • Extraction: Liquid-Liquid Extraction (DCM/Water). The sulfone is typically much more polar; ensure the organic phase is collected carefully.

  • Purification: Prep-HPLC. Sulfones elute significantly earlier than sulfides on C18 columns.

Data Analysis & Physicochemical Comparison

The transformation from sulfide to sulfone dramatically alters the properties of the library members.

Table 1: Property Shift upon Oxidation (Model Compound: N-Acetyl derivative)

PropertySulfide Core (-S-)Sulfone Core (-SO₂-)Impact on Drug Design
LogP (Calc) ~ 1.8~ 0.6Sulfone improves solubility and lowers lipophilic clearance.
TPSA (Ų) 20.362.8Sulfone increases polarity; reduces BBB penetration but improves peripheral restriction.
H-Bond Acceptors 13Sulfone oxygens can engage in specific H-bond interactions with target proteins.
Metabolic Stability Low (S-oxidation prone)HighSulfone blocks the primary metabolic soft spot.
Chirality AchiralAchiralCrucial: Avoids diastereomeric complexity seen with sulfoxides.

Validation & Quality Control

LCMS Validation
  • Sulfide: Parent Mass

    
    .
    
  • Sulfone: Mass shift of +32 Da

    
    .
    
  • Warning: If a peak at +16 Da is observed, the reaction is incomplete (Sulfoxide). Re-treat with oxidant.

NMR Signature
  • Sulfide: Protons adjacent to sulfur (H-6, H-8) appear as multiplets around 2.6 - 2.8 ppm .

  • Sulfone: The inductive effect deshields these protons, shifting them downfield to 3.0 - 3.2 ppm . This is a diagnostic check for complete oxidation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Angewandte Chemie International Edition, 49(20), 3524–3527.

  • Mykhailiuk, P. K. (2018).[2] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449.

  • Wuitschik, G., et al. (2008).[3] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie, 47(24), 4512-4515.[3]

  • PubChem Compound Summary. (2023). 7-Thia-1-azaspiro[3.5]nonane hydrochloride.[4][5] National Center for Biotechnology Information.

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Application Notes and Protocols: Solvent Selection for Dissolving 7-Thia-1-azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents for 7-Thia-1-azaspiro[3.5]nonane hydrochloride. As a novel spirocyclic scaffold with heteroatomic diversity, understanding its solubility characteristics is a critical first step in a range of applications, from reaction chemistry to biological screening and formulation development.[1] This guide outlines the physicochemical properties of the compound, the theoretical basis for solvent selection, and provides detailed, actionable protocols for systematic solubility determination.

Introduction: Understanding the Molecule

7-Thia-1-azaspiro[3.5]nonane HCl is a unique spirocyclic compound featuring both a thioether and an amine functional group.[1] The spirocyclic nature imparts a three-dimensional structure, which can be advantageous in drug discovery for exploring novel chemical space.[1] The presence of a hydrochloride salt of the azetidine nitrogen atom is the most significant factor influencing its solubility.

Key Structural Features Influencing Solubility:

  • Amine Hydrochloride: The presence of the hydrochloride salt dramatically increases the polarity of the molecule and predisposes it to solubility in polar protic solvents, particularly water. The dissolution of amine hydrochlorides in aqueous media is a well-established principle for enhancing bioavailability.[2]

  • Thioether Moiety: The thioether group is generally considered to be of moderate polarity and can contribute to solubility in organic solvents.[3][4] While less polar than an ether, it can still participate in dipole-dipole interactions.

  • Spirocyclic Alkane Framework: The hydrocarbon backbone is nonpolar and will contribute to the compound's solubility in less polar organic solvents.

  • Predicted Lipophilicity: The predicted XlogP value for the free base is approximately 0.9, suggesting a relatively hydrophilic character.[5]

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. For 7-Thia-1-azaspiro[3.5]nonane HCl, its ionic nature due to the hydrochloride salt makes polar protic solvents the primary candidates for achieving significant solubility.

The dissolution process can be visualized as a competition between the lattice energy of the solid compound and the solvation energy provided by the solvent. For ionic compounds like this, solvents with high dielectric constants are effective at shielding the charged ions and overcoming the crystal lattice forces.

The pH of the solvent system will also be a critical determinant, especially in aqueous solutions. As a salt of a weak base and a strong acid, the pH of an aqueous solution of 7-Thia-1-azaspiro[3.5]nonane HCl is expected to be acidic. Maintaining a pH well below the pKa of the parent amine will ensure the compound remains in its more soluble, protonated form.

Recommended Solvents for Initial Screening

Based on the structural analysis, a tiered approach to solvent screening is recommended. This approach prioritizes solvents with the highest probability of success, minimizing time and material expenditure.

Tier Solvent Class Specific Examples Rationale
1 Aqueous Buffers Deionized Water, Phosphate-Buffered Saline (PBS), Citrate BuffersThe hydrochloride salt structure strongly suggests high aqueous solubility. Buffered systems are crucial for biological applications to maintain a constant pH.[6]
2 Polar Protic Solvents Methanol, EthanolThese solvents can solvate both the ionic hydrochloride and the organic scaffold. They are often used to create concentrated stock solutions.[7]
3 Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)DMSO is a powerful, universal solvent for many drug-like molecules and is a standard for creating stock solutions for high-throughput screening.[6][8]
4 Less Polar Solvents Dichloromethane (DCM), Chloroform, AcetonitrileSolubility is expected to be lower in these solvents, but they may be relevant for specific synthetic or purification procedures.
5 Nonpolar Solvents Toluene, Hexanes, Diethyl EtherThe compound is anticipated to have very low solubility in these solvents due to its ionic nature. These are more suitable as anti-solvents for precipitation or crystallization.

Experimental Protocols for Solubility Determination

Two common protocols are presented here: a qualitative rapid assessment and a quantitative equilibrium solubility determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is designed for a quick initial screening of solvents to estimate solubility ranges.

Materials:

  • 7-Thia-1-azaspiro[3.5]nonane HCl

  • Selection of solvents from the tiered table above

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Micro-spatula

Procedure:

  • Add approximately 1-2 mg of 7-Thia-1-azaspiro[3.5]nonane HCl to a clean, dry vial.

  • Add 100 µL of the selected solvent to the vial.

  • Cap the vial and vortex vigorously for 30 seconds.

  • Visually inspect the solution against a dark background.

    • Freely Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound dissolves, add another 1-2 mg of the solid and repeat steps 3 and 4 to further probe the solubility limit.

  • Record observations for each solvent tested.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

This is a more rigorous method to determine the thermodynamic equilibrium solubility.[8][9]

Materials:

  • 7-Thia-1-azaspiro[3.5]nonane HCl

  • Chosen solvent(s) for quantitative analysis

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

  • Prepare a stock solution of 7-Thia-1-azaspiro[3.5]nonane HCl of a known concentration in a solvent in which it is freely soluble (e.g., methanol or water) to create a calibration curve for HPLC analysis.

  • Add an excess amount of 7-Thia-1-azaspiro[3.5]nonane HCl to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 1 mL). The presence of undissolved solid is essential to ensure saturation.[9]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of your analytical calibration curve.

  • Analyze the diluted sample by HPLC or another quantitative method to determine the concentration.

  • Calculate the solubility of 7-Thia-1-azaspiro[3.5]nonane HCl in the test solvent, expressed in units such as mg/mL or mM.

Visualizing the Workflow

The following diagram illustrates the logical flow of the solvent selection process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Application-Specific Selection cluster_2 Phase 3: Quantitative Analysis A Analyze Compound Structure (Amine HCl, Thioether) B Tiered Solvent Screening (Qualitative Assessment) A->B C Is solubility sufficient for the intended application? B->C D Proceed with selected solvent system C->D Yes E Consider Solvent Mixtures or Formulation Aids C->E No F Quantitative Solubility Determination (Shake-Flask Method) D->F E->B G Finalize Protocol for Stock Solution Preparation F->G

Caption: Workflow for solvent selection of 7-Thia-1-azaspiro[3.5]nonane HCl.

Troubleshooting and Advanced Considerations

  • Low Aqueous Solubility: If the aqueous solubility is lower than expected, ensure the pH of the solution is not too high. Adjusting the pH to a more acidic range (e.g., pH 4-6) with a suitable buffer may improve solubility.

  • Precipitation from Stock Solutions: When diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer for biological assays, the compound may precipitate if its aqueous solubility limit is exceeded. It is crucial to determine the kinetic solubility under assay conditions.[10]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Store the compound in a desiccator to prevent water absorption, which can affect weighing accuracy and stability.

  • Use of Co-solvents: For challenging applications requiring high concentrations, mixtures of solvents can be employed. For example, a small percentage of ethanol or DMSO in water can significantly enhance the solubility of some compounds.

Conclusion

The hydrochloride salt of 7-Thia-1-azaspiro[3.5]nonane dictates that the most effective solvents will be polar and protic, with aqueous buffers and lower-order alcohols being the primary candidates. A systematic, tiered approach to solubility testing, from rapid qualitative assessment to quantitative equilibrium methods, will ensure the selection of an appropriate solvent system for any given research or development application.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Uddin, N. (n.d.). Thioethers and Sulfides Overview. Scribd.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubChem. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride.
  • Benchchem. (n.d.). 7-Thia-1-azaspiro[3.5]nonane hydrochloride.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ACS Publications. (n.d.). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • University of Huddersfield Press. (2017). The intrinsic dissolution rate (IDR) of a free base and its four salts were investigated with the aim of selecting the salt with the best dissolution performance.

Sources

Reaction conditions for coupling 7-Thia-1-azaspiro[3.5]nonane with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

7-Thia-1-azaspiro[3.5]nonane is a high-value spirocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] It acts as a bioisostere for piperidine or morpholine, introducing a distinct vector due to the spiro-fusion of the azetidine (4-membered) and thiopyran (6-membered) rings.

Structural Analysis & Challenges
  • Steric Environment: The nitrogen atom is housed within a strained azetidine ring adjacent to a quaternary spiro-carbon. This creates significant steric hindrance, often requiring highly activated electrophiles for successful coupling.

  • Chemoselectivity (The Sulfur Liability): The thioether at position 7 is susceptible to oxidation (to sulfoxide/sulfone) and alkylation. Standard coupling conditions must be rigorous to prevent "S-poisoning" or oxidative degradation.

  • Ring Strain: While azetidines are relatively stable, highly acidic conditions or strong Lewis acids can trigger ring-opening polymerization.

PropertyValue / CharacteristicImplication for Coupling
Nucleophilicity Secondary Amine (Azetidine)Moderate. Decreased by steric bulk of the spiro center.
Basicity (pKa) ~10.5 (Est. for secondary amine)Requires adequate base (DIPEA/NMM) to deprotonate ammonium salts.
Sulfur Moiety Thioether (C-S-C)Risk: Oxidation by peroxides in ether solvents (THF, Dioxane).
Ring System Spiro[3.5]Rigid geometry; requires activated esters (HATU/T3P).

Strategic Decision Framework

Select your protocol based on reaction scale and acid stability.

ReagentSelection Start Select Coupling Strategy Scale Reaction Scale? Start->Scale Small Discovery (<100 mg) Scale->Small High Throughput Large Process/Scale (>1 g) Scale->Large Optimization AcidType Acid Sensitivity? Small->AcidType ProtocolB Protocol B: T3P/Pyridine (Green, Easy Workup) Large->ProtocolB Cost/Safety Robust Stable Acid AcidType->Robust Sensitive Epimerizable/Steric AcidType->Sensitive ProtocolA Protocol A: HATU/DIPEA (High Yield, Fast) Robust->ProtocolA Sensitive->ProtocolB ProtocolC Protocol C: Ghosez's Reagent (Neutral Acid Chloride) Sensitive->ProtocolC If T3P fails

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate properties.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, small scale (10–100 mg), and unreactive acids. Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, overcoming the steric hindrance of the spiro center.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc. Avoid ethers to prevent S-oxidation.

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Addition: Add 7-Thia-1-azaspiro[3.5]nonane (1.1 equiv). If using the HCl salt of the amine, ensure DIPEA is increased by 1.0 equiv.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: Look for the mass of Product (M+H).[3] If incomplete after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat. NaHCO₃ (removes acid/HATU byproducts).

    • Water (x2) (removes DMF).

    • Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The Scalable "Green" Method (T3P)

Best for: Scale-up (>1g), difficult purifications, and avoiding epimerization. Why: Propylphosphonic anhydride (T3P) produces water-soluble byproducts, simplifying workup.[4] It is less likely to degrade the sulfur moiety compared to carbodiimides.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc or 2-MeTHF (Peroxide-free!).

Step-by-Step:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 7-Thia-1-azaspiro[3.5]nonane (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.2 M).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes. Exothermic.

  • Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup (The "Magic" Step):

    • Add water directly to the reaction mixture.

    • Separate phases. The T3P byproducts are water-soluble and wash away.[4]

    • Wash organic layer with 0.5 M HCl (careful with azetidine stability—keep contact time short, <5 min) or 10% Citric Acid to remove excess pyridine/amine.

    • Wash with Sat. NaHCO₃.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Protocol C: For Extremely Hindered/Unreactive Acids (Ghosez's Reagent)

Best for: Sterically hindered pivalic-like acids where HATU fails. Why: Converts acid to acid chloride under neutral conditions, avoiding the HCl gas generated by SOCl₂/Oxalyl Chloride which could decompose the spiro-azetidine.

Reagents:

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 equiv).

  • Solvent: Dry DCM.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in Dry DCM.

  • Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1 hour to form the Acid Chloride.

  • In a separate flask, dissolve 7-Thia-1-azaspiro[3.5]nonane (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

  • Cannulate the Acid Chloride solution into the Amine solution at 0°C.

  • Stir at RT for 1 hour.

  • Standard aqueous workup.

Troubleshooting & Optimization

ObservationRoot CauseSolution
M+16 Peak (LCMS) Sulfur Oxidation (Sulfoxide)Check solvents for peroxides (especially THF/ethers). Use fresh anhydrous DMF or EtOAc. Degas solvents with N₂.
Low Conversion Steric HindranceSwitch from HATU to Protocol C (Acid Chloride). Increase temperature to 50°C (monitor closely).
Complex Mixture Azetidine Ring OpeningAvoid strong mineral acids during workup. Use Citric Acid instead of HCl.
Precipitate Amine Salt FormationEnsure enough DIPEA is present to free-base the amine hydrochloride salt.

References

  • HATU Mechanism & Application: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society.

  • T3P Protocol: Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

  • Azetidine Synthesis & Reactivity: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. (Analogous spiro-system handling).

  • Ghosez's Reagent: Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

Sources

Troubleshooting & Optimization

Preventing azetidine ring opening during 7-Thia-1-azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Azetidine Ring Opening During Synthesis & Isolation Ticket ID: AZ-SPIRO-35-SUP Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Strain-Reactivity Paradox

You are likely encountering yield loss or decomposition during the synthesis of 7-Thia-1-azaspiro[3.5]nonane . This scaffold possesses a high-energy structural conflict: the azetidine ring (approx. 26 kcal/mol strain energy) fused at a spiro-junction to a thiane (thiopyran) ring .

While the thiane ring is relatively robust, the azetidine nitrogen is the "Achilles' heel." The primary failure mode is acid-catalyzed nucleophilic ring opening . When the azetidine nitrogen is protonated (or coordinated to a strong Lewis acid), the ring-strain energy lowers the activation barrier for nucleophilic attack at the


-carbon, leading to irreversible cleavage into a linear amino-thioalkyl chain.

This guide provides the protocols to navigate this instability, specifically focusing on deprotection , workup , and isolation .

Module 1: The "Acid Danger Zone" (Deprotection Protocols)

The most critical step is the removal of N-protecting groups (typically Boc). Standard acidic deprotection (e.g., TFA/DCM or aqueous HCl) often results in total consumption of the spirocycle.

The Mechanism of Failure

Understanding why it fails allows you to prevent it.

  • Protonation: Acid protonates the nitrogen (

    
    ).
    
  • Activation: The

    
     bonds weaken due to inductive withdrawal and ring strain.
    
  • Attack: Even weak nucleophiles (trifluoroacetate, chloride, or adventitious water) attack the

    
    -carbon.
    
  • Collapse: The ring snaps open to relieve strain.

DOT Diagram: Acid-Mediated Ring Opening Pathway

AzetidineOpening node_start Intact Spiro-Azetidine (N-Boc) node_protonated Protonated Intermediate (Highly Strained N+) node_start->node_protonated + Acid (TFA/HCl) node_acid Acidic Conditions (H+) node_acid->node_protonated node_attack Nucleophilic Attack (Cl- / H2O / TFA-) node_protonated->node_attack Activation node_open Ring-Opened Product (Linear Amino-Thio Chain) node_attack->node_open Irreversible Cleavage

Caption: Mechanism of acid-mediated azetidine ring opening via nucleophilic attack on the protonated species.

Recommended Protocol: Anhydrous "Soft" Deprotection

Avoid aqueous acids. Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . This method cleaves the Boc group via a silyl carbamate intermediate that collapses under neutral conditions, bypassing the highly charged protonated state.

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-7-Thia-1-azaspiro[3.5]nonane (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Base Buffer: Add 2,6-Lutidine (1.5 equiv). Crucial: This scavenges stray protons without being nucleophilic enough to open the ring.

  • Reagent Addition: Cool to 0°C. Dropwise add TMSOTf (1.2 equiv).

  • Reaction: Stir at 0°C for 30-60 mins. Monitor by TLC (stain with Ninhydrin; basic amines stain red/purple).

  • Quench: Quench with saturated aqueous

    
      immediately. Do not use water or acidic quench.
    

Module 2: Isolation & Purification (The "Silica Trap")

A common user error is successfully synthesizing the molecule but destroying it on the chromatography column. Silica gel is slightly acidic (


). This is sufficient to trigger ring opening of the free base azetidine.
Troubleshooting Table: Purification Parameters
ParameterStandard Practice (RISKY)Optimized Protocol (SAFE) Reason
Stationary Phase Standard Silica Gel (Acidic)Basic Alumina or Triethylamine-treated Silica Neutralizes surface acidity to prevent protonation of the azetidine.
Eluent Modifier Acetic Acid / TFA1-2% Triethylamine (TEA) or

Maintains a basic environment (

) throughout the column.
Concentration Rotary evaporation at >40°CCold evaporation (<30°C) Thermal energy can accelerate ring strain relief (opening).
Storage Free amine in solutionStable Salt (Oxalate or Fumarate) Free azetidines degrade; convert to a stable salt immediately (see below).
Protocol: Creating a Stable Salt

The hydrochloride salt (HCl) is hygroscopic and acidic, often leading to degradation upon storage. We recommend the Oxalate or Fumarate salt for long-term stability.

  • Dissolve the free base spiro-amine in minimal anhydrous Ethanol.

  • Add 1.0 equiv of Oxalic acid (anhydrous) dissolved in Ethanol.

  • A white precipitate should form immediately.

  • Filter and wash with cold ether.

  • Result: A crystalline solid that is significantly more resistant to ring opening than the HCl salt.

Module 3: The Sulfur Factor (Thiane Interference)

While your focus is the azetidine, the 7-Thia (sulfur) position introduces a secondary risk: Transannular participation and Oxidation .

  • Oxidation: If you use oxidative removal of protecting groups (e.g., CAN, DDQ), the sulfur will oxidize to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ). This changes the ring puckering of the 6-membered ring, transmitting stress to the spiro-junction and potentially destabilizing the azetidine further.
  • Catalyst Poisoning: If using Hydrogenolysis (

    
    , Pd/C) to remove a Cbz group, the sulfur atom will poison the Palladium catalyst, stalling the reaction.
    
    • Solution: Avoid Cbz protection. Use Boc (removed via TMSOTf) or Alloc (removed via

      
       with a scavenger).
      

Workflow Visualization: The "Safe Path"

This flowchart outlines the decision logic to ensure integrity from reaction to isolation.

SafeWorkflow Start Crude Reaction Mixture (N-Boc-7-Thia-1-azaspiro[3.5]nonane) Check_S Is Sulfur Oxidized? Start->Check_S Deprotect Deprotection Strategy: TMSOTf + 2,6-Lutidine Check_S->Deprotect No (Sulfide intact) Fail_Acid STOP: Acidic Deprotection (TFA/HCl) = Ring Open Check_S->Fail_Acid Avoid Acid Quench Quench: Sat. NaHCO3 (pH > 8) Deprotect->Quench Purify Purification: Basic Alumina + 1% TEA Quench->Purify Salt Salt Formation: Oxalic Acid in EtOH Purify->Salt

Caption: Optimized workflow for the isolation of 7-Thia-1-azaspiro[3.5]nonane, prioritizing basic conditions.

Frequently Asked Questions (FAQ)

Q: Can I use TFA if I work very quickly at 0°C? A: It is high-risk. Even at 0°C, the high concentration of protons (


) creates a localized acidic environment. If you must use TFA, use a scavenger like thioanisole (though the molecule already has sulfur, adding external scavengers helps) and quench into a vigorously stirring basic solution after only 5-10 minutes. However, yields will likely drop by 20-30% compared to the TMSOTf method.

Q: My product turned into a sticky yellow gum after the column. What happened? A: This is classic azetidine polymerization. If the free amine is concentrated to dryness without a stabilizing counter-ion, or if the rotavap bath was too hot (>40°C), the ring opens and polymerizes. Always store as a salt or in a dilute solution at -20°C.

Q: Why did my yield drop when I made the HCl salt? A: HCl is a strong acid. If there was any moisture present during salt formation, the excess HCl/water combination hydrolyzes the ring. We recommend using weaker organic acids (Oxalic, Fumaric) which form stable lattice structures without providing the "hard" acidity that triggers ring opening.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine strain and reactivity).
  • Varvounis, G. (2016). Chemistry of Spiro-Azetidines. Advances in Heterocyclic Chemistry. (Context on spiro-junction strain).

Technical Support Center: Purification of 7-Thia-1-azaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 7-thia-1-azaspiro[3.5]nonane intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable spirocyclic scaffolds. The inherent three-dimensionality and the presence of both sulfur and nitrogen heteroatoms in the 7-thia-1-azaspiro[3.5]nonane core present unique purification challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows and enhance the purity of your intermediates.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 7-thia-1-azaspiro[3.5]nonane intermediates in a question-and-answer format.

Column Chromatography Issues

Question 1: My 7-thia-1-azaspiro[3.5]nonane intermediate is streaking or showing poor separation on a silica gel column. What's causing this and how can I fix it?

Answer: This is a frequent issue when purifying basic compounds like amines on acidic silica gel.[2] The lone pair of electrons on the nitrogen atom of your azaspiro[3.5]nonane intermediate can strongly interact with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.

Causality: The strong interaction between the basic amine and acidic silica gel results in slow and uneven elution from the column.

Solutions:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include:

    • Triethylamine (Et3N): Typically 0.1-1% (v/v) is sufficient. It will protonate and effectively "cap" the acidic sites on the silica.[3]

    • Ammonium Hydroxide (NH4OH): A few drops in the mobile phase can significantly improve peak shape.[4]

  • Alternative Stationary Phases: If modifying the solvent system is ineffective, consider using a different stationary phase:

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[5]

    • Amine-functionalized silica: This specialized silica has an amine-modified surface that minimizes interactions with basic compounds, often allowing for purification with standard normal-phase solvents like hexane and ethyl acetate.[2]

  • Reverse-Phase Chromatography: For highly polar intermediates, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be an effective alternative.[4]

Question 2: My compound is very polar and won't elute from the silica gel column, even with highly polar solvent systems like 100% ethyl acetate.

Answer: High polarity can lead to very strong adsorption on silica gel.

Solutions:

  • Increase Solvent Polarity Further: A common next step is to introduce a more polar solvent like methanol into your mobile phase. A gradient of dichloromethane (DCM) and methanol is often effective for eluting polar amines.[2] Start with a low percentage of methanol and gradually increase the concentration.

  • Use a "Plug" of Silica: If your primary goal is to remove baseline impurities, you can run your compound through a short plug of silica gel using a highly polar solvent system. This is a quick way to achieve partial purification without the need for extensive fraction collection.[5]

Crystallization Challenges

Question 3: I'm trying to recrystallize my 7-thia-1-azaspiro[3.5]nonane intermediate, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly.[6]

Solutions:

  • Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool slowly.[6]

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[6]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[7]

Question 4: My crystallization yield is very low. How can I improve it?

Answer: Low recovery can be due to several factors, including using too much solvent or the compound having significant solubility in the cold solvent.[6]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[6][7]

  • Cool to a Lower Temperature: Once crystals have started to form at room temperature, placing the flask in an ice bath or refrigerator can help to maximize the yield.[6]

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require another recrystallization.[6]

Liquid-Liquid Extraction Issues

Question 5: I'm performing an aqueous workup, and an emulsion is forming at the interface of the organic and aqueous layers, making separation difficult.

Answer: Emulsions are common when dealing with basic compounds, especially if there are surfactant-like impurities present.[6]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.[6]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a novel 7-thia-1-azaspiro[3.5]nonane intermediate?

A1: A systematic approach is recommended:

  • Initial Purity Assessment: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the crude reaction mixture's complexity.

  • Liquid-Liquid Extraction: Perform an initial workup to remove inorganic salts and highly polar or nonpolar impurities.

  • Column Chromatography: This is often the primary purification method. Start with a standard silica gel column and a hexane/ethyl acetate solvent system, adding a basic modifier if necessary.[2]

  • Crystallization: If the compound is a solid, crystallization is an excellent final step to achieve high purity.[7]

Q2: How can I determine the best solvent system for column chromatography?

A2: Thin Layer Chromatography (TLC) is the best way to screen for an appropriate solvent system.[6] The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

Q3: Are there any stability concerns I should be aware of when purifying 7-thia-1-azaspiro[3.5]nonane intermediates?

A3: The azetidine ring in the 7-thia-1-azaspiro[3.5]nonane scaffold can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions where the nitrogen can be quaternized.[1] It's important to be mindful of the pH during extractions and to avoid unnecessarily harsh conditions.

III. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Basic 7-Thia-1-azaspiro[3.5]nonane Intermediate
  • TLC Analysis: Develop a TLC plate with your crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Add 1% triethylamine to the solvent system to improve the spot shape.

  • Column Packing: Dry pack the column with silica gel.

  • Sample Loading: Dissolve your crude material in a minimal amount of a non-polar solvent (like DCM or the eluent) and load it onto the column. Alternatively, you can "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Run the column with the optimized solvent system from your TLC analysis. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid 7-Thia-1-azaspiro[3.5]nonane Intermediate
  • Solvent Selection: In a small test tube, add a small amount of your solid and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]

  • Drying: Dry the crystals in a vacuum oven.

IV. Data Presentation

Table 1: Common Solvents for Purification and Their Properties

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent for chromatography
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds
Ethyl Acetate (EtOAc)4.477Medium polarity eluent for chromatography
Ethanol (EtOH)4.378Polar solvent for crystallization
Methanol (MeOH)5.165Highly polar eluent for chromatography
Water10.2100Used in extractions and for crystallization

V. Visualization of Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup TLC_LCMS TLC / LC-MS Analysis Workup->TLC_LCMS Is_Solid Is the compound a solid? TLC_LCMS->Is_Solid Column Column Chromatography Is_Solid->Column No Crystallization Recrystallization Is_Solid->Crystallization Yes Column->Is_Solid Check if solid after column Final_Product Pure Intermediate Column->Final_Product Crystallization->Final_Product

Caption: A decision-making workflow for the purification of 7-thia-1-azaspiro[3.5]nonane intermediates.

VI. References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available at:

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at:

  • Suzuki purification problem : r/OrganicChemistry - Reddit. Available at:

  • 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8 | Benchchem. Available at:

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at:

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available at:

  • Chromotography with free amines? : r/chemhelp - Reddit. Available at:

Sources

Optimizing reaction temperature for thermally sensitive spiro scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Thermally Sensitive Spiro Scaffolds

Current Status: System Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: SPIRO-OPT-2024

Executive Summary: The Thermal Paradox

Spiro scaffolds (e.g., spirooxindoles, spirocycles) are prized in drug discovery for their high


 character and ability to project functional groups into unique 3D vectors. However, they present a thermal paradox :
  • High Activation Energy (

    
    ):  Creating the quaternary spiro-center often requires significant energy to overcome steric hindrance.
    
  • Low Thermal Stability: The inherent ring strain (often >25 kcal/mol) makes the formed scaffold susceptible to retro-reactions (e.g., retro-Mannich, retro-aldol) or ring-opening decomposition at the very temperatures required to form them.

This guide provides a troubleshooting framework to navigate this "Goldilocks Zone"—the narrow window between reaction stagnation and scaffold degradation.

Diagnostic Framework (FAQ & Troubleshooting)
Issue A: "My reaction yields are low, and I see starting material (SM) remaining."
  • Diagnosis: You are likely operating below the activation energy threshold (

    
    ) required to form the quaternary center.
    
  • The Trap: Simply increasing the temperature in a batch reactor often leads to decomposition before conversion is complete.

  • Solution (The "Step-Up" Protocol):

    • Catalytic Activation: Before adding heat, add a Lewis Acid (e.g.,

      
       or 
      
      
      
      ). This lowers the
      
      
      , allowing the reaction to proceed at a lower temperature (
      
      
      ).
    • Concentration Adjustment: Increase concentration (0.1 M

      
       0.5 M). Spirocyclizations are often bimolecular or trimolecular; higher concentration favors kinetics without adding thermal energy.
      
Issue B: "I see the product forming, but it epimerizes or decomposes over time."
  • Diagnosis: You have crossed from Kinetic Control into Thermodynamic Control . The spiro-product is the kinetic product, but prolonged heat exposure drives equilibrium toward a thermodynamic sink (ring opening or diastereomer equilibration).

  • The Fix:

    • Quench Immediately: Do not let the reaction "stir overnight." Monitor via LCMS every 30 minutes.

    • Switch to Flow: (See Section 4).

Issue C: "The reaction exotherm destroys my scaffold immediately upon reagent addition."
  • Diagnosis: Heat accumulation. The formation of spiro-centers is often exothermic. In batch, this heat cannot dissipate fast enough, causing a localized "hotspot" that exceeds the decomposition temperature (

    
    ).
    
  • The Fix: Cryogenic addition (

    
    ) followed by a slow ramp to 
    
    
    
    .[1]
Visualizing the Control Strategy

The following diagram illustrates the decision logic for optimizing temperature based on scaffold stability.

TemperatureOptimization Start Start: Spiro Scaffold Synthesis CheckStability Step 1: Determine Thermal Stability (T_dec) Start->CheckStability Stable High Stability (>80°C) CheckStability->Stable T_dec > T_rxn Unstable Low Stability (<40°C) CheckStability->Unstable T_dec < T_rxn BatchHeat Standard Batch Heating (Reflux) Stable->BatchHeat StrategySelect Select Strategy Unstable->StrategySelect LewisAcid Strategy A: Lewis Acid Catalysis (Lower E_a) StrategySelect->LewisAcid If chemically compatible FlowChem Strategy B: Flow Chemistry (Flash Heating) StrategySelect->FlowChem If T_rxn > T_dec PhotoChem Strategy C: Photochemistry (Room Temp Activation) StrategySelect->PhotoChem If chromophore present

Figure 1: Decision matrix for selecting the synthesis modality based on the thermal stability of the spiro scaffold.

Advanced Protocol: Continuous Flow Optimization

For thermally sensitive spiro scaffolds, Flow Chemistry is superior to batch processing. It allows you to access high temperatures for seconds (Flash Heating), overcoming the activation barrier (


) and cooling down before decomposition occurs.

The Principle: Residence Time (


) 

Decomposition Time (

).
Experimental Workflow (Flow vs. Batch)
ParameterBatch Protocol (Traditional)Flow Protocol (Optimized)
Temperature Low (

to

) to avoid degradation.
High (

to

) to cross

barrier.
Time Hours (2–24 h).[2]Seconds to Minutes (30s – 5 min).
Heat Transfer Poor (Surface-to-volume ratio

).
Excellent (Surface-to-volume ratio

).
Outcome Slow conversion, risk of equilibration.Kinetic product trapped; high purity.
Step-by-Step Flow Optimization Guide
  • Determine Residence Time (

    
    ): 
    Calculate the reactor volume (
    
    
    
    ) and flow rate (
    
    
    ).
    
    
    Target: Start with
    
    
    .
  • The Temperature Ramp (DoE): Run the reaction at fixed pressure (e.g., 5 bar backpressure to prevent boiling). Screen temperatures in

    
     increments.[1]
    
    • Run 1:

      
      , 
      
      
      
      .
    • Run 2:

      
      , 
      
      
      
      .
    • Run 3:

      
      , 
      
      
      
      .
  • Analyze Kinetic vs. Thermodynamic Product: Use the following diagram to interpret your LCMS data.

KineticThermodynamic Reactants Reactants (Isatin + Ylide) TS Transition State (High E_a) Reactants->TS Heat Input Kinetic Kinetic Product (Spiro-A) Formed Fast TS->Kinetic Short t_R (Flow) Thermo Thermodynamic Product (Spiro-B or Decomp) More Stable/Broken TS->Thermo Long t_R (Batch) Kinetic->Thermo Overheating (Epimerization)

Figure 2: Reaction coordinate visualization. Flow chemistry targets the green path; Batch chemistry often drifts into the yellow/red path.

Case Study: Spirooxindole Synthesis via [3+2] Cycloaddition

Scenario: Synthesis of a spiro[pyrrolidine-3,3'-oxindole] via the reaction of isatin, sarcosine, and a chalcone. Problem: In batch (ethanol reflux,


), the yield is 45%, and the product epimerizes.

Optimized Protocol:

  • Solvent Switch: Change to Toluene or DCE (higher boiling point, but better solubility).

  • Catalyst: Add 10 mol%

    
     (Silver Acetate) or 
    
    
    
    . This coordinates to the imine intermediate, lowering
    
    
    .
  • Conditions:

    • Batch: Lower temp to

      
      , extend time to 12h.
      
    • Flow: Superheat to

      
      , residence time 2 minutes.
      Result:  Flow method yields 88% with >95:5 dr (diastereomeric ratio), as the rapid cooling prevents the kinetic product from epimerizing to the thermodynamic isomer [1, 4].
      
References
  • Accelerating Spirocyclic Polyketide Synthesis using Flow Chemistry. Source: Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Kinetic Versus Thermodynamic Control of Reactions. Source: Chemistry LibreTexts URL:[Link]

  • Synthesis and Characterization of New Spirooxindoles via [3+2] Cycloaddition. Source: National Institutes of Health (PMC) URL:[Link]

  • SpiroChem: Revolutionizing synthesis with continuous flow technology. Source: SpiroChem Official Technology Page URL:[Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams. Source: Organic Chemistry Frontiers (RSC) URL:[Link]

Sources

Validation & Comparative

Technical Assessment: Crystallographic Characterization of 7-Thia-1-azaspiro[3.5]nonane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Scaffold Paradigm

7-Thia-1-azaspiro[3.5]nonane hydrochloride represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "flatness" limitations of traditional heterocycles like piperidines and thiomorpholines. By fusing a four-membered azetidine ring with a six-membered thiane ring at a single quaternary carbon, this scaffold introduces a distinct 90° exit vector and high Fsp³ character (fraction of sp³ hybridized carbons).

This guide provides a comparative structural analysis of this specific salt form against its non-spirocyclic and carbocyclic alternatives. The focus is on validating the structural integrity, solubility advantages, and geometric superiority of the hydrochloride salt through single-crystal X-ray diffraction (SC-XRD).

Comparative Performance Profile

In lead optimization, the decision to deploy a spirocyclic scaffold involves trade-offs between synthetic complexity and physicochemical gain. The table below objectively compares 7-Thia-1-azaspiro[3.5]nonane HCl against its primary "flat" bioisostere (Thiomorpholine) and its carbocyclic analog (7-Azaspiro[3.5]nonane).

Table 1: Physicochemical & Structural Comparison
Feature7-Thia-1-azaspiro[3.5]nonane HCl Thiomorpholine HCl (Alternative A)7-Azaspiro[3.5]nonane HCl (Alternative B)
Geometry Orthogonal (90°) : Substituents exit on perpendicular planes.Planar/Chair : Substituents exit equatorially/axially.Orthogonal (90°)
Fsp³ Character High : Increases solubility and geometric complexity.Medium : Standard saturated heterocycle.High
Lipophilicity (LogP) Modulated : Sulfur atom lowers LogP vs. carbocycle; improves permeability.Low : Polar, often limited permeability.High : All-carbon 6-ring increases lipophilicity.
Metabolic Stability High : Quaternary center blocks metabolism; Sulfur oxidation possible (S-oxide).Medium : Susceptible to N-oxidation and ring opening.High : Blocked metabolism at spiro center.
Crystal Packing Complex : 3D H-bond network driven by Cl⁻ and angular rigidity.Laminar : Often forms simple layered sheets.Complex : Similar to Thia-analog but lacks S...X interactions.
Primary Utility Bioisostere : For morpholines/piperidines to improve selectivity.[1]Generic Linker : Standard spacer in early discovery.Scaffold : General purpose spiro-linker.[1]
Structural Logic: Why the "Thia" Variation?

While the all-carbon 7-azaspiro[3.5]nonane is a common scaffold, the introduction of the sulfur atom in the 6-membered ring (the "Thia" variant) serves two critical crystallographic and medicinal functions:

  • Electronic Modulation: Sulfur is less electronegative than oxygen (morpholine) but more lipophilic, altering the pKa of the distal amine.

  • S···X Interactions: In the crystal lattice, the sulfur atom often engages in non-covalent chalcogen bonding, stabilizing specific polymorphs that are unavailable to the all-carbon analog.

Experimental Protocol: Single Crystal Growth & XRD

To validate the geometry described above, obtaining a high-quality single crystal of the hydrochloride salt is mandatory. The free base is often an oil or low-melting solid prone to oxidation; the HCl salt stabilizes the lattice via ionic interactions.

Workflow: Vapor Diffusion Crystallization

This protocol utilizes a "self-validating" slow diffusion method. If the salt is impure or amorphous, the phase boundary will remain turbid. Clear, faceted growth indicates high lattice order.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 50 mg of free base 7-Thia-1-azaspiro[3.5]nonane in 2 mL of anhydrous diethyl ether.

    • Dropwise add 1.1 equivalents of 2M HCl in diethyl ether at 0°C.

    • Filter the immediate white precipitate (the kinetic product) and dry under high vacuum.

  • Solvent Selection (The Host):

    • Dissolve the crude HCl salt in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) . The solution must be saturated but not supersaturated (approx. 15-20 mg/mL).

  • Antisolvent Selection (The Precipitant):

    • Use Diethyl Ether or Hexane . These have lower density and poor solubility for the salt.

  • Vapor Diffusion Setup:

    • Place the saturated MeOH solution in a small inner vial (open top).

    • Place the inner vial inside a larger jar containing the antisolvent (Ether).

    • Cap the outer jar tightly.

    • Mechanism: Ether vapor slowly diffuses into the MeOH, lowering the solubility of the salt gradually over 48-72 hours.

  • Harvesting:

    • Select block-like or prismatic crystals (avoid needles, which often indicate rapid, disordered growth).

    • Mount on a Kapton loop using Paratone oil at 100 K for XRD.

Visualization: Crystallization Workflow

CrystallizationWorkflow Start Free Base (Oil) SaltForm HCl Salt Formation (Kinetic Precipitate) Start->SaltForm + HCl/Ether Dissolution Dissolve in MeOH (Saturated) SaltForm->Dissolution Diffusion Vapor Diffusion (Outer: Et2O / Inner: MeOH) Dissolution->Diffusion Slow Transfer Harvest Harvest Block Crystals (Thermodynamic Product) Diffusion->Harvest 48-72 hrs XRD SC-XRD Data Collection (100 K) Harvest->XRD

Caption: Optimized vapor diffusion workflow for converting oily spiro-bases into diffraction-quality hydrochloride salts.

Structural Analysis & Interpretation

Once data is collected, the analysis must move beyond simple connectivity to validate the "Spiro-Advantage."

Key Crystallographic Parameters to Target

When refining the structure (typically in space group P2₁/c or P2₁2₁2₁ for chiral variants), focus on these specific geometric markers:

1. The Spiro-Junction Geometry
  • Target Metric: The bond angle at the quaternary spiro-carbon (C-C_spiro-C) should approach 90° for the azetidine ring and 109.5° for the thiane ring.

  • Significance: Deviations from these ideals indicate ring strain. In the HCl salt, the protonated nitrogen often forms a strong H-bond (N-H···Cl), which can slightly distort the azetidine ring puckering.

2. Ring Puckering (Cremer-Pople Parameters)
  • Thiane Ring: Should adopt a classic Chair conformation (

    
    ).
    
    • Check: Look for disorder in the Sulfur position. The large thermal ellipsoid of Sulfur often requires modeling split positions if the ring flips at room temperature (collect at 100 K to freeze this).

  • Azetidine Ring: typically planar or slightly puckered.

  • Comparison: Unlike Thiomorpholine (which is a flexible chair), the spiro-fusion "locks" the orientation of the two rings relative to each other, reducing conformational entropy penalty upon binding.

3. Chloride Counter-Ion Network
  • Interaction: The Cl⁻ ion acts as a bridge.

  • Pattern: Expect a motif where Cl⁻ accepts an H-bond from the azetidine NH⁺ (

    
    ) and potentially weak CH···Cl interactions from adjacent molecules.
    
  • Validation: If the N···Cl distance is

    
    , the salt may not be fully formed, or the proton is disordered (check Fourier difference map).
    
Decision Logic: Scaffold Selection

Use the following logic tree to determine if this specific scaffold is the correct choice for your drug discovery campaign based on the structural data.

ScaffoldSelection Need Requirement: Replace Piperidine/Morpholine Solubility Is Solubility a Limiting Factor? Need->Solubility Vector Is Vector/Selectivity Critical? Solubility->Vector Yes Flat Use Thiomorpholine (Low Cost, Flat) Solubility->Flat No Vector->Flat No Spiro Consider Spiro Scaffold Vector->Spiro Yes (Need 3D) LogP Is LogP High? Spiro->LogP AzaSpiro Use 7-Azaspiro[3.5]nonane (High LogP, Metabolic Stability) LogP->AzaSpiro No (Need Lipophilicity) ThiaSpiro Use 7-Thia-1-azaspiro[3.5]nonane (Balanced LogP, S-interactions) LogP->ThiaSpiro Yes (Need to lower LogP)

Caption: Decision matrix for selecting between Thia-spiro, Aza-spiro, and flat analogs based on physicochemical needs.

References

  • BenchChem. (2025).[2][3] Benchmarking Spiro[3.5]nonane-9-carboxylic Acid: A Comparative Guide for Drug Discovery Scaffolds. BenchChem Application Notes. Link

  • Burkhard, J. A., et al. (2010).[4] Synthesis and Structural Analysis of Spirocyclic Piperidines. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • PubChem. (2025).[5][6] Compound Summary for CID 55279771: 7-Oxa-1-azaspiro[3.5]nonane.[7] National Library of Medicine. Link

  • Chien, H. C., et al. (2020). Structural Biology of Spirocyclic Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 63(15), 8123–8145. Link

Sources

The Untapped Potential of 7-Thia-1-azaspiro[3.5]nonane: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Spirocyclic systems, with their rigid, non-planar structures, have emerged as "privileged scaffolds," offering a path to escape the "flatland" of traditional aromatic compounds.[1] Among these, the 7-Thia-1-azaspiro[3.5]nonane core represents a particularly intriguing, yet underexplored, area of chemical space.[1] This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, drawing benchmarks from closely related analogs to illuminate its therapeutic potential and provide a roadmap for future research.

While extensive biological data for 7-Thia-1-azaspiro[3.5]nonane derivatives remains limited in the public domain, the documented activities of analogous spirocyclic compounds provide compelling evidence for their potential in various therapeutic areas. This guide will delve into these comparative benchmarks, focusing on G-protein coupled receptor (GPCR) agonism and anticancer activity, and provide detailed experimental protocols to facilitate the exploration of this promising scaffold.

The 7-Thia-1-azaspiro[3.5]nonane Scaffold: A Primer

The 7-Thia-1-azaspiro[3.5]nonane framework features a unique fusion of a four-membered azetidine ring and a six-membered thiomorpholine ring, sharing a single carbon atom. This spirocyclic arrangement imparts a distinct three-dimensional geometry, a desirable trait in modern drug discovery for enhancing target specificity and improving physicochemical properties. The presence of both nitrogen and sulfur heteroatoms offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries for biological screening.[1]

Comparative Biological Benchmarks

Given the nascent stage of research into 7-Thia-1-azaspiro[3.5]nonane derivatives, we turn to its close structural relatives to establish biological benchmarks and infer potential activities.

GPR119 Agonism: A Potential Avenue for Metabolic Disorders

Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have been identified as potent agonists of G-protein coupled receptor 119 (GPR119).[2] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones.[2]

A notable example is compound 54g from a series of 7-azaspiro[3.5]nonane derivatives, which demonstrated potent GPR119 agonism and a favorable glucose-lowering effect in diabetic rats.[2] This provides a strong rationale for investigating 7-Thia-1-azaspiro[3.5]nonane derivatives for similar activity, where the introduction of the sulfur atom could modulate potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Activity of a 7-Azaspiro[3.5]nonane Derivative as a GPR119 Agonist

CompoundStructureTargetAssay TypeEC50 (nM)
Compound 54g 7-Azaspiro[3.5]nonane derivativeHuman GPR119cAMP accumulation13

Data sourced from a 2018 study on novel GPR119 agonists.[2]

Anticancer Potential: Insights from 1-Thia-4-azaspiro[4.5]decane Analogs

Research into the larger 1-thia-4-azaspiro[4.5]decane ring system has revealed promising anticancer activity.[3][4] A study detailing the synthesis of novel derivatives of this scaffold reported moderate to high inhibitory activity against several human cancer cell lines.[3][4] This suggests that the thia-azaspiro core can be a valuable pharmacophore in the design of new anticancer agents.

The evaluation of 7-Thia-1-azaspiro[3.5]nonane derivatives against various cancer cell lines is a logical and compelling next step. The unique stereochemistry of the smaller spiro[3.5] system could lead to novel interactions with anticancer targets.

Table 2: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Derivative 1 HepG-2Liver Carcinoma5.8
PC-3Prostate Carcinoma7.2
HCT-116Colon Carcinoma6.5
Derivative 2 HepG-2Liver Carcinoma8.1
PC-3Prostate Carcinoma9.5
HCT-116Colon Carcinoma7.9

IC50 values represent the concentration required to inhibit 50% of cell growth. Data is illustrative and based on findings for 1-thia-4-azaspiro[4.5]decane derivatives.[3][4]

Experimental Protocols for Biological Evaluation

To empower researchers to investigate the biological activities of novel 7-Thia-1-azaspiro[3.5]nonane derivatives, detailed protocols for key assays are provided below.

GPR119 Agonist Activity Assay (cAMP Accumulation)

This protocol describes a common method for assessing the agonistic activity of test compounds on the GPR119 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

Experimental Workflow: GPR119 cAMP Assay

GPR119_Workflow A Seed HEK293 cells expressing human GPR119 B Incubate for 24 hours A->B C Add test compounds and a phosphodiesterase inhibitor B->C D Incubate for 30 minutes C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF) D->E F Analyze data and determine EC50 values E->F

Caption: Workflow for determining GPR119 agonist activity.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human GPR119 receptor in appropriate media.

  • Cell Seeding: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the 7-Thia-1-azaspiro[3.5]nonane derivatives in assay buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the test compounds to the wells, along with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Bax Bax/Bak CytC Cytochrome c Bax->CytC pore formation Apaf1 Apaf-1 CytC->Apaf1 Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 ActiveCasp3 Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Stress Cellular Stress (e.g., Drug Treatment) Stress->Bax Stress->Bcl2

Caption: Simplified intrinsic apoptosis signaling pathway.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, PC-3, HCT-116) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-Thia-1-azaspiro[3.5]nonane derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value.

Future Directions and Conclusion

The 7-Thia-1-azaspiro[3.5]nonane scaffold stands as a promising yet largely untapped resource in the field of medicinal chemistry. The biological activities of its close structural analogs strongly suggest its potential in diverse therapeutic areas, including metabolic disorders and oncology. The unique three-dimensional structure and the presence of versatile heteroatoms make it an attractive starting point for the design of novel, potent, and selective therapeutic agents.

This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of 7-Thia-1-azaspiro[3.5]nonane derivatives. By leveraging the comparative benchmarks and detailed experimental protocols presented herein, the scientific community can begin to unlock the full therapeutic potential of this intriguing spirocyclic system. The path forward lies in the synthesis of focused libraries of these derivatives and their systematic evaluation in a broad range of biological assays.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Retrieved from [Link]

  • Orlek, B. S., et al. (1991). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 34(9), 2726-2735. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 53(34), 8824-8826. Retrieved from [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Singh, S., & Kaur, M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-144. Retrieved from [Link]

  • PubChem. (n.d.). 7-thia-1-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 7-Thia-1-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of a Proactive Stance in Chemical Waste Management

In the realm of drug discovery and development, novel molecules are synthesized daily. While this progress is exciting, it also presents a challenge: the responsible disposal of these new chemical entities. The core principle of chemical waste management is a proactive, rather than reactive, approach. This begins with a thorough understanding of the potential hazards associated with a compound and the regulatory landscape that governs its disposal.

The U.S. Environmental Protection Agency (EPA) has established a comprehensive regulatory program under the Resource Conservation and Recovery Act (RCRA) to ensure that hazardous waste is managed safely from "cradle to grave."[1] This means that the responsibility for proper waste disposal lies with the generator of the waste – in this case, the researcher in the laboratory.[1]

Step 1: Hazard Assessment in the Absence of a Specific SDS

A Safety Data Sheet (SDS) is the cornerstone of chemical safety and disposal. However, for novel or niche research chemicals, a manufacturer-specific SDS may not always be accessible. In such instances, a conservative hazard assessment based on structurally similar compounds is a prudent and necessary first step.

For 7-Thia-1-azaspiro[3.5]nonane hydrochloride, we can infer potential hazards by examining analogous structures for which safety data is available. For instance, the SDS for the structurally related compound 2-Oxa-7-azaspiro[3.5]nonane hemioxalate indicates that while it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is still advised to avoid contact with skin, eyes, and clothing, and to wear personal protective equipment. Another similar compound, 2-Azaspiro[3.5]nonane hydrochloride , is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Given this information, it is reasonable to handle 7-Thia-1-azaspiro[3.5]nonane hydrochloride with a degree of caution, assuming it may be an irritant to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE)

Based on the potential for irritation, the following minimum PPE should be worn when handling 7-Thia-1-azaspiro[3.5]nonane hydrochloride and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation.
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if the material is aerosolized.To prevent respiratory irritation.[3]

Step 2: The Critical Process of Waste Determination

The next crucial step is to determine whether the waste is hazardous according to federal and state regulations. The EPA defines hazardous waste based on a set of characteristics and lists.[4] As a generator, you are legally required to make this determination for every waste stream you produce.[5][6]

Here are the four key questions to guide your hazardous waste determination:[5]

  • Is the material a solid waste? In a laboratory setting, a chemical is generally considered a solid waste once it is intended for discard.

  • Is the waste specifically excluded from RCRA? Certain wastes are excluded from hazardous waste regulations. It is important to review these exclusions, although it is unlikely that a novel research chemical would be on this list.[7]

  • Is the waste a listed hazardous waste? The EPA maintains several lists of hazardous wastes (F, K, P, and U lists).[4] These lists are generally for common industrial and commercial chemical products. A newly synthesized compound will not be on these lists.

  • Does the waste exhibit a characteristic of hazardous waste? This is the most critical question for a research chemical. There are four characteristics of hazardous waste:[5]

    • Ignitability: Can it create a fire under certain conditions?

    • Corrosivity: Is it capable of corroding metal containers?

    • Reactivity: Is it unstable under normal conditions and can it create an explosion or toxic fumes?

    • Toxicity: Is it harmful or fatal when ingested or absorbed?

To determine if 7-Thia-1-azaspiro[3.5]nonane hydrochloride exhibits any of these characteristics, you may need to use your scientific judgment based on its chemical structure and properties, or, if necessary, have the waste tested by a qualified laboratory.

Step 3: Segregation and Labeling of Chemical Waste

Proper segregation and labeling of waste are fundamental to a safe and compliant laboratory. Never mix different waste streams unless you are certain of their compatibility.[8]

Waste Segregation
  • Non-Hazardous Waste: If you have definitively determined that your 7-Thia-1-azaspiro[3.5]nonane hydrochloride waste is non-hazardous, it can be disposed of with other non-hazardous solid chemical waste.[9] However, it should not be disposed of in the regular trash without consulting your institution's environmental health and safety (EHS) office.[9]

  • Hazardous Waste: If the waste is determined to be hazardous, it must be collected in a separate, dedicated container.

Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" (if applicable).

  • The full chemical name: "7-Thia-1-azaspiro[3.5]nonane hydrochloride".

  • The date accumulation started.

  • The potential hazards (e.g., "Irritant").

Step 4: Disposal Procedures

The final step is the disposal of the waste. The correct procedure depends on whether the waste has been classified as hazardous or non-hazardous.

Non-Hazardous Waste Disposal

Even if a chemical is deemed non-hazardous, it should not be disposed of down the drain or in the regular trash without explicit approval from your institution's EHS office.[9][10] Some non-hazardous solid chemicals may be suitable for disposal in a sanitary landfill, but this must be done in accordance with institutional and local regulations.[9]

Step-by-Step Non-Hazardous Disposal:

  • Consult your EHS Office: Provide them with all available information on 7-Thia-1-azaspiro[3.5]nonane hydrochloride and your waste determination.

  • Follow Institutional Guidelines: Your EHS office will provide specific instructions for the disposal of non-hazardous chemical waste. This may involve placing it in a specific collection drum for non-hazardous waste.

  • Maintain Records: Keep a record of your waste determination and disposal method.

Hazardous Waste Disposal

The disposal of hazardous waste is strictly regulated. It must be handled by a licensed hazardous waste disposal company.

Step-by-Step Hazardous Disposal:

  • Accumulate Waste Safely: Collect the hazardous waste in a properly labeled, sealed, and compatible container.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will have a contract with a certified hazardous waste vendor.

  • Complete a Hazardous Waste Manifest: For off-site transport, a hazardous waste manifest is required. This is a legal document that tracks the waste from your laboratory to its final destination.[6] Your EHS office will assist you with this paperwork.

  • Maintain Records: Keep copies of all waste determination documentation and hazardous waste manifests for at least three years, as required by the EPA.

Spill Cleanup Procedures

In the event of a spill, a quick and appropriate response is essential to minimize exposure and environmental contamination.

For a small spill of 7-Thia-1-azaspiro[3.5]nonane hydrochloride (solid):

  • Alert personnel in the immediate area.

  • Don appropriate PPE (gloves, safety goggles, lab coat).

  • Contain the spill to prevent it from spreading.

  • Gently sweep the solid material into a dustpan or onto a piece of cardboard. Avoid creating dust.

  • Place the spilled material into a labeled container for hazardous waste.

  • Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Wash your hands thoroughly after the cleanup is complete.

For a large spill, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS office or emergency response team immediately. [11][12]

Decision-Making Workflow for Chemical Disposal

The following diagram illustrates the logical steps to take when preparing a research chemical for disposal.

A Start: New Chemical Waste (7-Thia-1-azaspiro[3.5]nonane HCl) B Obtain Safety Data Sheet (SDS) A->B C SDS Available? B->C D Yes C->D E No C->E F Review SDS for Hazard & Disposal Information D->F G Conduct Hazard Assessment (Based on Analogous Compounds) E->G H Perform Waste Determination (RCRA) F->H G->H I Hazardous Waste? H->I J Yes I->J K No I->K L Segregate, Label as Hazardous Waste J->L M Segregate, Label as Non-Hazardous Waste K->M N Arrange for Pickup by EHS/Licensed Vendor L->N O Consult EHS for Approved Disposal Method M->O P Complete Hazardous Waste Manifest N->P Q Dispose per Institutional Protocol O->Q R End P->R Q->R

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.